7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIPEBKPGPZXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334256 | |
| Record name | 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24415-66-5 | |
| Record name | 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
An In-depth Technical Guide to 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
CAS Number: 24415-66-5
This technical guide provides a comprehensive overview of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and its pivotal role as a synthetic intermediate for various biologically active molecules.
Chemical and Physical Properties
7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is a stable solid at room temperature. Its key physicochemical properties are summarized in the table below, with data computed by PubChem.[3]
| Property | Value |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine |
| CAS Number | 24415-66-5 |
| Monoisotopic Mass | 168.0202739 Da |
| Topological Polar Surface Area | 43.1 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
Synthesis
The primary synthetic route to 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine involves the chlorination of its corresponding hydroxyl precursor, 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (also known as 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one).[4][5][6] This precursor is a key intermediate in the synthesis of the antiviral drug Triazid®.[7] The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5][6]
Experimental Protocol: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
The following is a generalized experimental protocol based on the synthesis of structurally similar compounds:[4][5][6]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., chloroform, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine and an excess of phosphorus oxychloride is prepared in an anhydrous solvent. N,N-dimethylaniline can be added as a catalyst.
-
The reaction mixture is heated to reflux for several hours (typically 2-3 hours) and monitored for completion using thin-layer chromatography (TLC).
-
After the reaction is complete, the excess phosphorus oxychloride and solvent are removed under reduced pressure.
-
The residue is carefully poured into ice water to quench the reaction.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent such as chloroform or dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, which can be further purified by recrystallization or column chromatography.
Caption: Synthetic pathway for 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Role in Drug Development and Biological Activity of Derivatives
While there is limited direct research on the biological activity of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine itself, its significance lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active derivatives. The chloro group at the 7-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the generation of diverse chemical libraries for drug discovery.[8]
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine isostere and is present in molecules with a broad spectrum of pharmacological activities.[9][10] Derivatives synthesized from 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine have shown promise in several therapeutic areas:
-
Anticancer Agents: Certain derivatives have been investigated for their antitumor properties.[5][11] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[11]
-
Anticonvulsants: Some substituted[1][2][3]triazolo[1,5-a]pyrimidines act as positive modulators of the GABA-A receptor, exhibiting potent anticonvulsant activity with low neurotoxicity.[12]
-
Anti-parasitic and Anti-infective Agents: The triazolopyrimidine core has been incorporated into compounds with activity against various pathogens.[9][13]
Caption: Role as an intermediate in synthesizing diverse bioactive compounds.
Safety and Handling
7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine should be handled with care in a laboratory setting. It is important to use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its chemical structure, molecular characteristics, and available experimental and computed data. Detailed experimental protocols for its synthesis are presented, along with insights into its potential biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics based on the triazolopyrimidine core.
Chemical and Physical Properties
The fundamental physicochemical properties of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine are summarized in the tables below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the target compound are limited. Therefore, computed values from reliable databases are also included to provide a more complete profile.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine | PubChem[2] |
| Molecular Formula | C₆H₅ClN₄ | PubChem[2] |
| CAS Number | 24415-66-5 | PubChem[2] |
| Canonical SMILES | CC1=CC(=NC2=C1N=CN=C2)Cl | PubChem |
| InChI | InChI=1S/C6H5ClN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H3 | PubChem[2] |
| InChIKey | NOIPEBKPGPZXNR-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Data
A combination of computed and, where available, experimental data for the physicochemical properties of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine and a closely related analog are presented below.
| Property | Value | Remarks | Source |
| Molecular Weight | 168.58 g/mol | Computed | PubChem[2] |
| Melting Point | 36 °C | Experimental value for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | ECHEMI[1] |
| Boiling Point | Not available | Experimental data not found | |
| Solubility | Not available | Experimental data not found | |
| logP (XLogP3) | 1.5 | Computed | PubChem[2] |
| pKa | Not available | Experimental data not found | |
| Polar Surface Area | 43.1 Ų | Computed | PubChem[2] |
Experimental Protocols
Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
A detailed and reliable method for the synthesis of 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine has been reported in the literature. The protocol involves a two-step process starting from commercially available reagents.
Step 1: Synthesis of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
-
A mixture of 1H-1,2,4-triazol-5-amine and ethyl acetoacetate is refluxed.
-
The reaction proceeds through an intermediate to yield 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol.
Step 2: Chlorination to 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
The product from Step 1, 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction mixture is typically heated to drive the conversion.
-
Upon completion, the excess reagent is removed, and the crude product is purified to afford the final compound, 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
A visual representation of this synthetic workflow is provided below.
Biological Activity and Signaling Pathways
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific signaling pathway for 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is not extensively characterized, related compounds have shown activity as inhibitors of key enzymes and modulators of cellular processes.
Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
Triazolopyrimidine derivatives have been identified as potent inhibitors of PfDHODH, an essential enzyme in the pyrimidine biosynthetic pathway of the malaria parasite. Inhibition of this enzyme disrupts DNA and RNA synthesis, leading to parasite death. This makes PfDHODH a validated drug target for antimalarial therapies.
P-glycoprotein (P-gp) Inhibition
Certain triazolopyrimidine derivatives have been shown to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells. By blocking the action of P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents.
Induction of Apoptosis in Cancer Cells via the Mitochondrial Pathway
Recent studies have demonstrated that some novel[1][2][3]triazolo[1,5-a]pyrimidine-based compounds can induce apoptosis in gastric cancer cells through a mitochondria-dependent pathway. The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial damage, activation of autophagy, and ultimately, programmed cell death.
A diagram illustrating this proposed signaling pathway is provided below.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is a versatile chemical entity with a foundation in the medicinally important triazolopyrimidine class. This guide has summarized its key physicochemical properties, provided a detailed synthetic protocol, and explored its potential biological activities. The information presented herein serves as a valuable resource for researchers aiming to further investigate and exploit the therapeutic potential of this compound and its analogs in various disease areas, including infectious diseases and oncology. Further experimental validation of its physicochemical properties and a more in-depth elucidation of its specific biological mechanisms of action are warranted.
References
An In-depth Technical Guide to the Structural Analysis of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, provides insights into its structural characteristics through analysis of analogous compounds, outlines a common synthetic protocol, and discusses its biological context.
Chemical Identity and Physical Properties
7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is a substituted purine isostere. Its core structure, the triazolo[1,5-a]pyrimidine scaffold, is a key pharmacophore in numerous biologically active compounds.[4] The fundamental properties of the target molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine | [5] |
| CAS Number | 24415-66-5 | [3][5] |
| Molecular Formula | C₆H₅ClN₄ | [3][5] |
| Molecular Weight | 168.58 g/mol | [5] |
| Monoisotopic Mass | 168.0202739 Da | [5] |
| Canonical SMILES | CC1=NC2=NC=NN2C(=C1)Cl | [5] |
| InChI Key | NOIPEBKPGPZXNR-UHFFFAOYSA-N | [5] |
| Computed XLogP3 | 1.5 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Structural Analysis
The structural elucidation of a molecule is fundamental to understanding its reactivity, physical properties, and biological interactions. This section details the known and inferred structural characteristics of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Molecular Structure
The molecule consists of a fused bicyclic system where a 1,2,4-triazole ring is fused to a pyrimidine ring. A methyl group is substituted at position 5 and a chlorine atom at position 7.
References
- 1. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Versatile Scaffold: A Deep Dive into the Biological Activities of Triazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its remarkable versatility in exhibiting a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the diverse pharmacological properties of triazolo[1,5-a]pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Anticancer Activity
Triazolo[1,5-a]pyrimidine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy through various mechanisms of action, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][3][4][5]
A notable mechanism of action for some triazolo[1,5-a]pyrimidine derivatives is the inhibition of tubulin polymerization.[6] Unlike taxanes that stabilize microtubules, certain derivatives inhibit tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Some compounds have been shown to promote tubulin polymerization but do not compete with paclitaxel, instead inhibiting the binding of vinca alkaloids.[6] This unique mechanism allows them to overcome multidrug resistance mediated by transporter proteins.[6]
Furthermore, several derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR2), and epidermal growth factor receptor (EGFR).[4] By targeting these kinases, triazolo[1,5-a]pyrimidines can disrupt cell cycle progression, angiogenesis, and other key signaling pathways in cancer cells. More recently, derivatives have been developed as inhibitors of S-phase kinase-associated protein 2 (SKP2), leading to cell cycle arrest and decreased tumor growth.[8]
The induction of apoptosis is another key anticancer mechanism of this scaffold. Studies have shown that certain derivatives can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[9] This is often associated with an increase in reactive oxygen species (ROS) levels and the modulation of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[9][10]
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 19 | Bel-7402 | 12.3 | Not specified | [5] |
| 19 | HT-1080 | 6.1 | Not specified | [5] |
| 6i | MGC-803 | 0.96 | Induces G0/G1 phase arrest, apoptosis | [9] |
| 12b | NCI cancer cell lines (mean) | 10.63 | Multi-kinase inhibitor (EGFR, VEGFR2, TrkA, CDK2) | [4] |
| 12c | NCI cancer cell lines (mean) | 3.51 | Multi-kinase inhibitor | [4] |
| 26 | HeLa | 0.75 | Tubulin polymerization inhibitor | [7] |
| 26 | A549 | 1.02 | Tubulin polymerization inhibitor | [7] |
| 28 | - | 9.90 (anti-tubulin activity) | Tubulin polymerization inhibitor | [7] |
| E35 | - | - | SKP2 inhibitor | [8] |
| 4o | MGC-803 | micromolar | Induces G2/M arrest, mitochondria-dependent apoptosis, autophagy | [10] |
| 4p | MGC-803 | micromolar | Anti-proliferative | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 value is the concentration of the compound that inhibits polymerization by 50%.
Signaling Pathway Diagrams
Caption: Anticancer mechanisms of triazolo[1,5-a]pyrimidines.
Antimicrobial Activity
The triazolo[1,5-a]pyrimidine scaffold has demonstrated significant potential in the development of novel antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[3][11][12]
Several derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13] The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[12] By targeting this enzyme, these compounds effectively halt bacterial growth. Other derivatives have been found to interfere with cell-wall biosynthesis.[1][14] Some compounds act as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[15]
In addition to their antibacterial properties, certain triazolo[1,5-a]pyrimidine derivatives have also displayed antifungal activity against various fungal strains.[11]
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| Essramycin (1) | Gram-positive & Gram-negative bacteria | 2.0 - 8.0 | Not specified | [15] |
| Compound 9a | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | DNA Gyrase inhibitor | [12] |
| Compound 9a | DNA Gyrase | IC50 = 0.68 µM | DNA Gyrase inhibitor | [12] |
| Compound 8m | Xanthomonas axonopodis pv. citri | EC50 = 71.5 | Not specified | [11] |
| Compounds 9n, 9o | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC: 16-102 µM | DNA gyrase and DHFR inhibitor | [15] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and ATP in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified time to allow the supercoiling reaction to occur.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA.
Experimental Workflow Diagram
Caption: Workflow for antimicrobial drug discovery.
Antiviral Activity
Triazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as antiviral agents, with some compounds showing inhibitory activity against various viruses, including influenza virus, hepatitis C virus (HCV), and human immunodeficiency virus type-1 (HIV-1).[1]
A key target for the anti-influenza activity of these compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1] Some derivatives have been shown to inhibit the formation of the PA-PB1 protein-protein interaction within the polymerase complex, thereby disrupting its function.[1][16]
Quantitative Data: Antiviral Activity
Experimental Protocols
Plaque Reduction Assay
This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Viral Infection: Infect the cells with a known amount of virus.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity
The anti-inflammatory properties of triazolo[1,5-a]pyrimidine derivatives have also been explored.[17][18] Certain compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[17][19]
The mechanism of anti-inflammatory action for some of these derivatives involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[17]
Quantitative Data: Anti-inflammatory Activity
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay measures the inhibitory effect of a compound on the production of NO, a pro-inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Signaling Pathway Diagram
Caption: Anti-inflammatory signaling pathway.
Central Nervous System (CNS) Activity
Triazolo[1,5-a]pyrimidines have also shown promise as therapeutic agents for diseases of the central nervous system.[1] Their generally favorable physicochemical properties make them potential candidates for CNS-active drugs.[1]
Derivatives of this scaffold have been investigated for their anticonvulsant activity.[20][21] Some compounds have shown potent activity in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.[20][21] The mechanism of action for some of these compounds is believed to involve the positive modulation of the GABA-A receptor.[20]
Furthermore, microtubule-stabilizing triazolo[1,5-a]pyrimidines are being explored as potential therapeutics for neurodegenerative diseases like Alzheimer's disease.[22]
Quantitative Data: CNS Activity
| Compound ID | Test Model | ED50 (mg/Kg) | Mechanism of Action | Reference |
| 3f | MES test (mice) | 84.9 | Not specified | [21] |
Experimental Protocols
Maximal Electroshock (MES) Test
This is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use mice or rats for the experiment.
-
Compound Administration: Administer the test compound intraperitoneally or orally.
-
Electrode Placement: Place corneal electrodes on the eyes of the animal.
-
Electrical Stimulation: Deliver a high-frequency electrical stimulus for a short duration to induce a seizure.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the ED50, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
Conclusion
The triazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the design and development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS effects. The continued exploration of the structure-activity relationships and mechanisms of action of this scaffold is likely to lead to the discovery of novel and effective drugs for a variety of diseases. This guide provides a foundational understanding for researchers to build upon in their quest for innovative therapeutics.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of analgesic, anti-inflammatory and ulcerogenic activities of some triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. elar.urfu.ru [elar.urfu.ru]
- 20. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Spectroscopic Data for 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to purine analogs. This document aims to provide a comprehensive technical guide on its spectroscopic properties. However, despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis) for this specific compound remains largely unavailable in the public domain. This guide will therefore summarize the available physicochemical properties and provide generalized experimental protocols for the spectroscopic techniques typically used to characterize such a molecule.
Physicochemical Properties
A summary of the known physicochemical properties of 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is presented in Table 1. This information has been aggregated from publicly available chemical databases.
Table 1: Physicochemical Properties of 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | PubChem |
| Molecular Weight | 168.58 g/mol | PubChem |
| CAS Number | 24415-66-5 | Santa Cruz Biotechnology[2] |
| IUPAC Name | 7-chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine | PubChem |
| Canonical SMILES | CC1=NC2=NC=NN2C(=C1)Cl | PubChem |
| InChI Key | NOIPEBKPGPZXNR-UHFFFAOYSA-N | PubChem |
Spectroscopic Data (Predicted/Unavailable)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the aromatic protons on the pyrimidine and triazole rings. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon and the carbons of the fused heterocyclic rings. The carbon attached to the chlorine atom is expected to have a characteristic chemical shift.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Data not available | - |
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should confirm the molecular formula.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | - |
The IR spectrum would show characteristic absorption bands for the C-H, C=C, C=N, and C-Cl bonds present in the molecule.
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | - |
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would reveal the electronic transitions of the conjugated heterocyclic system.
Table 6: UV-Vis Spectroscopy Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Data not available | - | - |
Experimental Protocols
The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids), or in a suitable solvent for liquid analysis. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800 nm) using a dual-beam spectrophotometer with the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Signaling Pathways and Experimental Workflows
A thorough search of the scientific literature did not reveal any specific signaling pathways or detailed experimental workflows in which 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine has been explicitly studied. The triazolopyrimidine scaffold is known to be a pharmacophore for various biological targets, often acting as a purine isostere, but specific data for this particular derivative is not available.
Due to the lack of information on signaling pathways or experimental workflows, no diagrams can be generated at this time.
Conclusion
While 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is a compound of potential interest to the scientific community, there is a significant gap in the publicly available, detailed spectroscopic data for this molecule. The generalized protocols provided herein can serve as a template for researchers to obtain and characterize this compound. Further studies are required to elucidate its full spectroscopic profile and to explore its potential biological activities.
References
Unlocking New Therapeutic Avenues: A Technical Guide to Triazolopyrimidine Derivatives and Their Molecular Targets
For Immediate Release
In the dynamic landscape of drug discovery and development, the quest for novel chemical scaffolds with therapeutic potential is paramount. Among these, triazolopyrimidine derivatives have emerged as a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities across various disease areas. This technical guide provides an in-depth overview of the core therapeutic targets of triazolopyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.
A Versatile Scaffold with Diverse Therapeutic Applications
The triazolopyrimidine core, a fused heterocyclic system, has proven to be a privileged structure in medicinal chemistry. Its ability to interact with a multitude of biological targets has led to the development of derivatives with potent anticancer, anti-inflammatory, neuroprotective, and anti-infective properties. This guide will explore the key molecular targets that underpin these therapeutic effects.
Key Therapeutic Targets in Oncology
Triazolopyrimidine derivatives have shown significant promise as anticancer agents by targeting various components of cancer cell signaling and proliferation.
Kinase Inhibition: A Central Anticancer Mechanism
Numerous triazolopyrimidine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.
Certain pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives have been shown to inhibit the activation of EGFR, a key driver in many cancers.[2][3] Inhibition of EGFR by these compounds leads to the downregulation of downstream pro-survival pathways, including the PI3K/Akt and MAPK/Erk signaling cascades.[2]
Table 1: Antiproliferative Activity of Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 | [3] |
| Compound 1 | HeLa (Cervical Cancer) | 11.0 | [2] |
| Compound 1 | MCF7 (Breast Cancer) | < 50 | [3] |
| Compound 2 | HCC1937 (Breast Cancer) | < 50 | [3] |
| Compound 2 | HeLa (Cervical Cancer) | < 50 | [3] |
| Compound 2 | MCF7 (Breast Cancer) | < 50 | [3] |
| Compound 3 | HCC1937 (Breast Cancer) | < 50 | [3] |
| Compound 3 | HeLa (Cervical Cancer) | < 50 | [3] |
| Compound 3 | MCF7 (Breast Cancer) | < 50 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The antiproliferative activity of triazolopyrimidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Seed cancer cells (e.g., HCC1937, HeLa, MCF7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazolopyrimidine derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Experimental Protocol: Western Blot Analysis of EGFR Pathway Proteins
To confirm the mechanism of action, the effect of the compounds on the phosphorylation status of EGFR and its downstream targets can be analyzed by Western blotting.
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of EGFR, Akt, and Erk1/2.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
References
Unraveling the Multifaceted Mechanism of Action of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine scaffold serves as a versatile backbone for the development of a wide array of biologically active compounds. While the specific mechanism of action for the unsubstituted parent compound is not extensively characterized in publicly available literature, its derivatives have been shown to exhibit a range of activities by targeting various key cellular processes. This technical guide provides an in-depth overview of the known mechanisms of action for derivatives of this core structure, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Core Biological Activities and Mechanisms of Action
Derivatives of 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine have demonstrated efficacy in several therapeutic areas, primarily through the following mechanisms:
-
Anticancer Activity:
-
Inhibition of Tubulin Polymerization
-
Suppression of the ERK Signaling Pathway
-
Inhibition of Multiple Kinases (Multikinase Inhibition)
-
Inhibition of P-glycoprotein (P-gp) for Overcoming Multidrug Resistance
-
-
Antimalarial Activity:
-
Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
-
-
Antiviral Activity:
-
Inhibition of Hepatitis B Virus (HBV) Surface Antigen (HBsAg) Secretion
-
This guide will delve into the key mechanisms, providing the available quantitative data and the methodologies to assess these activities.
Anticancer Mechanisms in Detail
Inhibition of Tubulin Polymerization
A significant number of[1][2][3]triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. These compounds can act as potent antimicrotubule agents.
Quantitative Data:
| Compound Series | Cancer Cell Line | IC50 (nM) | Reference |
| 2-substituted-7-anilino-[1][2][3]triazolo[1,5-a]pyrimidines | A549, MDA-MB-231, HeLa, HT-29, Jurkat | 83 - 101 | [4] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate spectrophotometer
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the polymerization by adding the tubulin-GTP solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
An increase in absorbance indicates tubulin polymerization. Inhibitors will reduce the rate and extent of this increase.
Signaling Pathway:
References
An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class, a group of molecules that has garnered significant interest in medicinal chemistry.[1][2] These compounds are recognized for their diverse biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.[1][2] The structural features of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine, specifically the chloro and methyl substitutions on the pyrimidine ring, are pivotal in defining its chemical reactivity, and consequently, its solubility and stability profiles. These physicochemical properties are critical determinants of its suitability for various applications, particularly in drug development, where they influence formulation, bioavailability, and shelf-life.
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine. Due to the limited publicly available experimental data for this specific molecule, this guide also incorporates information on closely related triazolopyrimidine analogs and outlines standard experimental protocols for the determination of these key physicochemical parameters.
Physicochemical Properties
A summary of the fundamental physicochemical properties of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is presented in Table 1. These values are primarily sourced from computational predictions and chemical database entries.
Table 1: Physicochemical Properties of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 168.58 g/mol | Santa Cruz Biotechnology[3] |
| CAS Number | 24415-66-5 | Santa Cruz Biotechnology[3] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| pKa | Not available | --- |
| LogP | Not available | --- |
Solubility Profile
Table 2: Predicted and Analog-Based Solubility of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
| Solvent | Predicted Solubility | Rationale / Analog Data |
| Water | Low | Triazolopyrimidine core is generally hydrophobic.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for screening of similar heterocyclic compounds. |
| Dimethylformamide (DMF) | Soluble | Often used as a solvent for reactions and analysis of triazolopyrimidines. |
| Methanol | Sparingly Soluble | --- |
| Ethanol | Sparingly Soluble | --- |
| Dichloromethane | Soluble | --- |
| Ethyl Acetate | Sparingly Soluble | Used in extraction and chromatography of related compounds.[5] |
Experimental Protocol for Solubility Determination
A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is added to a known volume of the test solvent in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The resulting suspension is centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid. A precise aliquot of the clear supernatant is carefully removed.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.
Stability Profile
The stability of a pharmaceutical compound is a critical attribute that affects its safety, efficacy, and shelf life. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways and kinetics.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7] While specific degradation data for 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is not available, the presence of the chloro group at the 7-position suggests potential susceptibility to nucleophilic substitution reactions, particularly under basic conditions or in the presence of nucleophiles. The triazole and pyrimidine rings may also be susceptible to acid- and base-catalyzed hydrolysis and oxidation.
Table 3: Potential Degradation Pathways and Stress Conditions
| Stress Condition | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Hydrolysis of the pyrimidine ring. |
| Basic (e.g., 0.1 M NaOH) | Nucleophilic substitution of the 7-chloro group to a hydroxyl group; hydrolysis of the pyrimidine ring. |
| Oxidative (e.g., 3% H₂O₂) | Oxidation of the heterocyclic rings, formation of N-oxides. |
| Thermal (e.g., 60-80 °C) | General thermal degradation. |
| Photolytic (e.g., ICH Q1B) | Photodegradation, potential for radical-mediated reactions. |
Experimental Protocol for Stability Studies
A general workflow for conducting forced degradation studies is outlined below.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Sample Preparation: A stock solution of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is prepared in a suitable solvent.
-
Application of Stress Conditions: The stock solution is diluted with the respective stressor solutions (e.g., HCl, NaOH, H₂O₂) and incubated for a defined period at a specific temperature. For thermal stress, the solid compound or a solution is heated. For photostability, the sample is exposed to light as per ICH Q1B guidelines.
-
Time-Point Sampling: Aliquots are withdrawn at various time intervals.
-
Sample Processing: Acidic and basic samples are neutralized before analysis to prevent further degradation.
-
Analysis: The samples are analyzed using a validated stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate the parent compound from its degradation products and to aid in the identification of the degradants.
Signaling Pathways and Logical Relationships
While 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is not directly implicated in specific signaling pathways in the available literature, the broader class of triazolopyrimidines has been investigated for various biological activities, often involving the inhibition of key enzymes or receptors. The logical relationship for evaluating this compound as a potential drug candidate is outlined below.
Logical Workflow for Drug Candidate Evaluation
Caption: Logical workflow for the evaluation of a potential drug candidate.
Conclusion
This technical guide has synthesized the currently available information regarding the solubility and stability of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine. While specific experimental data for this compound is limited, this guide provides a framework for understanding its likely physicochemical properties based on its chemical structure and the behavior of related triazolopyrimidine analogs. The detailed experimental protocols and logical workflows presented herein offer a practical resource for researchers and drug development professionals to undertake a thorough characterization of this and similar compounds. Further experimental investigation is necessary to definitively establish the solubility and stability profile of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine, which will be crucial for its potential advancement as a therapeutic agent.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Safeguarding Research: An In-depth Technical Guide to the Safety and Handling of Chlorinated Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical safety protocols and handling procedures for chlorinated pyrimidine compounds. These compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. However, their inherent reactivity and potential toxicity necessitate stringent safety measures to protect laboratory personnel and the integrity of research. This document outlines the known hazards, recommended personal protective equipment (PPE), detailed experimental protocols for safe handling and emergency procedures, and insights into the toxicological profiles of these compounds.
Hazard Identification and Classification
Chlorinated pyrimidines are a class of heterocyclic organic compounds characterized by a pyrimidine ring substituted with one or more chlorine atoms. Their reactivity, which makes them valuable synthetic precursors, also contributes to their hazardous nature.
General Hazards:
-
Skin and Eye Irritation: Direct contact can cause moderate to severe irritation. Some compounds are corrosive and can cause burns.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dusts or vapors can lead to respiratory irritation.[4][5] In some cases, it may cause delayed pulmonary edema.[4]
-
Toxicity: Many chlorinated pyrimidines are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Some are suspected of causing genetic defects.[6]
-
Lachrymator: Certain chlorinated pyrimidines can cause an increased flow of tears.[4]
Quantitative Toxicity Data
Obtaining comprehensive LD50 and LC50 data for all chlorinated pyrimidines is challenging, as this information is not always available in public databases. However, the following tables summarize available data and GHS classifications for representative compounds, providing a quantitative basis for risk assessment.
Table 1: Acute Toxicity Data for Selected Chlorinated Pyrimidine Compounds
| Compound | CAS Number | Test Species | Route of Administration | LD50/LC50 Value | Reference |
| 4,6-Dichloropyrimidine | 1193-21-1 | Rat | Oral | > 200 mg/kg | [7] |
| 4,6-Dichloropyrimidine | 1193-21-1 | Rat | Dermal | > 400 - < 2000 mg/kg | [7] |
| 4,6-Dichloropyrimidine | 1193-21-1 | Danio rerio (Zebrafish) | Aquatic | LC50: 0.84 mg/L (96h) | [8] |
| 2-Thiouracil | 141-90-2 | Mouse | Oral | 2,850 mg/kg | [9] |
| 2-Amino-4,6-dichloropyrimidine | 56-05-3 | Not Specified | Not Specified | Not classified as acutely toxic | |
| 5-Bromo-4-chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine | 61973-54-4 | Mouse | Oral | 600 mg/kg | [10] |
| 5-Bromo-4-chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine | 61973-54-4 | Mouse | Intravenous | 48 mg/kg | [10] |
| 2-(p-Chloro-alpha-ethoxybenzyl)-3,4,5,6-tetrahydropyrimidine | 33235-84-6 | Rat | Oral | 875 mg/kg | [11] |
Table 2: GHS Hazard Classifications for Acute Toxicity of Representative Chlorinated Pyrimidines
| Compound | CAS Number | Oral Toxicity | Dermal Toxicity | Inhalation Toxicity | Reference |
| 2,4,6-Trichloropyrimidine | 3764-01-0 | Fatal if swallowed (Category 1/2) or Harmful if swallowed (Category 4) | Fatal in contact with skin (Category 1/2) or Harmful in contact with skin (Category 4) | Fatal if inhaled (Category 1/2) or Harmful if inhaled (Category 4) | [12] |
| 4,6-Dichloropyrimidine | 1193-21-1 | Harmful if swallowed (Category 4) | Harmful in contact with skin (Category 4) | Harmful if inhaled (Category 4) | [3] |
| 2,4-Dichloropyrimidine | 3934-20-1 | Not classified as harmful | Not specified | Not specified | [1] |
| 5-Chlorouracil | 1820-81-1 | Toxic if swallowed (Category 3) or Harmful if swallowed (Category 4) | Not specified | Not specified | [6] |
| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Harmful if swallowed (Category 4) | Not specified | Not specified | [13] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory.
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields must be worn at all times. A face shield should be worn over safety glasses when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.
-
Body Protection: A flame-retardant lab coat should be worn and fully buttoned.
-
Respiratory Protection: All work with chlorinated pyrimidine compounds should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls
-
Chemical Fume Hood: All manipulations of chlorinated pyrimidines, including weighing, transferring, and reactions, should be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Work Practices
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Prevent Aerosol and Dust Formation: Handle solids carefully to minimize dust generation.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
Storage
-
Containers: Store in tightly closed, properly labeled containers.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][14][15]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the handling and safety assessment of chlorinated pyrimidine compounds.
General Protocol for the Synthesis of Chlorinated Pyrimidines from Hydroxypyrimidines
This protocol is adapted from a solvent-free method for the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃).
Materials:
-
Hydroxy-pyrimidine substrate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Teflon-lined stainless steel reactor
-
Cold water (~0 °C)
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add the hydroxyl-containing substrate (0.3 moles), POCl₃ (0.3 moles, 1 equivalent per reactive OH group), and pyridine (0.3 moles).
-
Securely close the reactor.
-
Heat the reaction mixture to 140-160 °C for 2 hours.[4]
-
Allow the reactor to cool to room temperature.
-
Caution: Carefully open the reactor in a well-ventilated fume hood.
-
Slowly and carefully pour the reactor contents into 100 mL of cold water (~0 °C) with vigorous stirring.[4]
-
Adjust the pH of the solution to 8–9 with a saturated Na₂CO₃ solution to neutralize any remaining acidic components.[1]
-
Isolate the chlorinated product by extraction or filtration, depending on its physical properties.
Protocol for Quenching Reactions Involving Chlorinated Pyrimidines
Quenching is a critical step to safely terminate a reaction and neutralize reactive species.
Method 1: Controlled Quenching of the Reaction Mixture
This method is suitable for quenching the reaction mixture from the synthesis described above.
-
Prepare a quenching solution of ice-water or a cold aqueous sodium acetate solution in a separate, appropriately sized vessel.
-
With vigorous stirring, slowly add the reaction mixture to the cold quenching solution. This "reverse quenching" method helps to control the exotherm.[4]
-
Continuously monitor the temperature of the quenching solution.
-
Once the addition is complete, continue stirring until the temperature stabilizes.
-
Proceed with the workup procedure.
Method 2: Quenching of Pyrophoric Reagents Used in Pyrimidine Synthesis
This protocol is for quenching unspent pyrophoric materials like organolithiums or alkali metals that may be used in the synthesis of pyrimidine derivatives.
-
Transfer the pyrophoric material to be quenched to a Schlenk flask or a round-bottom flask equipped with a vacuum adapter. Solids may be suspended in a high-boiling, non-reactive solvent like toluene.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon) with a bubbler to vent any evolved gases.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add isopropanol as the initial quenching agent.
-
Once the vigorous reaction ceases, slowly add a 1:1 mixture of isopropanol/water.
-
Finally, slowly add water.
-
Once the pyrophoric material appears to be fully consumed and the addition of water no longer produces a reaction, allow the mixture to warm to room temperature and stir for at least 6 hours.
-
Neutralize the mixture by adding citric or acetic acid while still under an inert atmosphere.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of chlorinated pyrimidine compounds.
Materials:
-
Cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
Chlorinated pyrimidine compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the chlorinated pyrimidine compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (medium with the solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol for Mutagenicity Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[2]
Materials:
-
Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100)
-
Nutrient broth
-
Test compound (chlorinated pyrimidine) dissolved in a suitable solvent (e.g., DMSO)
-
S9 metabolic activation mixture (optional, to mimic mammalian metabolism)
-
Positive controls (known mutagens)
-
Minimal glucose agar plates (deficient in histidine)
-
Top agar (containing a trace amount of histidine)
Procedure:
-
Inoculate the Salmonella test strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Prepare serial dilutions of the test compound.
-
In a test tube, combine the overnight bacterial culture, the test compound dilution (or solvent for negative control, or positive control), and the S9 mix (if used) or a buffer.
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control indicates mutagenic activity.[3]
Toxicological Mechanisms and Signaling Pathways
Chlorinated pyrimidines can exert their toxic effects through various mechanisms, including the disruption of essential cellular signaling pathways.
Inhibition of Pyrimidine Biosynthesis
Some compounds can inhibit key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH).[16][17] This disruption can lead to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell growth arrest and death.
Modulation of MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to stress and inflammation. Some pyrimidine-based compounds have been developed as inhibitors of p38 MAPK, suggesting that chlorinated pyrimidines could potentially interfere with this pathway.[4]
Interference with NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammation, immunity, and cell survival. Some pyrimidine derivatives have been shown to inhibit NF-κB activation.[18][19][20]
Induction of Apoptosis
Several studies have demonstrated that certain pyrimidine derivatives can induce apoptosis, or programmed cell death, in cancer cells.[19][21] This can occur through both intrinsic (mitochondrial) and extrinsic pathways.
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of inhalation.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Disposal
All waste containing chlorinated pyrimidine compounds, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Segregate chlorinated organic waste from other waste streams.
-
Containers: Collect waste in clearly labeled, sealed, and chemically compatible containers.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of chlorinated pyrimidine compounds from receipt to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. EXTOXNET PIP - 2,4-DB [extoxnet.orst.edu]
- 5. 2,4-Dichloropyrimidine - Safety Data Sheet [chemicalbook.com]
- 6. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. RTECS NUMBER-UV6234947-Chemical Toxicity Database [drugfuture.com]
- 11. RTECS NUMBER-UV9790000-Chemical Toxicity Database [drugfuture.com]
- 12. fishersci.com [fishersci.com]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. cdn.toxicdocs.org [cdn.toxicdocs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
Application Notes and Protocols: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a key intermediate in the development of various biologically active compounds. The synthesis involves the chlorination of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one using phosphorus oxychloride (POCl₃). This protocol is intended for use by researchers in organic synthesis and medicinal chemistry.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system present in numerous compounds with a wide range of pharmacological activities, including anticonvulsant, anti-tumor, and antiviral properties. The 7-chloro substituted derivatives are particularly valuable as they serve as versatile intermediates for further functionalization via nucleophilic substitution reactions. The conversion of the 7-hydroxy (or its tautomeric 7-oxo form) to the 7-chloro derivative is a crucial step in the synthesis of many of these compounds. Phosphorus oxychloride is a common and effective reagent for this transformation.
Reaction Scheme
The synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is achieved by the direct chlorination of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one with phosphorus oxychloride.
Figure 1: General reaction scheme for the chlorination of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.
Experimental Protocol
This protocol is based on established procedures for the chlorination of related heterocyclic compounds.[1][2][3][4]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.
-
Addition of Reagent: Carefully add an excess of phosphorus oxychloride to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or ice-water with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.
-
The resulting aqueous solution is then extracted with an organic solvent such as chloroform or dichloromethane (3 x volumes).[1]
-
-
Purification:
-
Combine the organic layers and wash with water. If the aqueous layer is acidic, a wash with a saturated sodium bicarbonate solution may be performed until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1][4]
-
-
Characterization: The final product, 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, can be further purified by recrystallization or column chromatography if necessary. The structure and purity should be confirmed by analytical techniques such as NMR, MS, and melting point determination.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the chlorination of related hydroxy-heterocycles using phosphorus oxychloride, which can be expected to be similar for the title compound.
| Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 2-(3-chloropropyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol | POCl₃, reflux, 3h | 94 | 96 (LC) | [1] |
| 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | POCl₃, triethylamine, 1,4-dioxane, reflux, 3h | - | - | [2] |
| 5-ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine | POCl₃, reflux, 1h | - | - | [4] |
| 7-hydroxy-5-(α,α,α-trifluoro-m-tolyl) pyrazolo[1,5-a]pyrimidine | POCl₃, reflux, 2h | - | - | [3] |
Yields and purities are highly dependent on the specific substrate and reaction scale.
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for Suzuki Coupling of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in medicinal chemistry for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine with various boronic acids. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, appearing in a range of biologically active compounds.[1][4] The ability to functionalize this core structure at the 7-position via Suzuki coupling opens avenues for the synthesis of diverse compound libraries for screening and lead optimization.
This document outlines the necessary reagents, optimized reaction conditions, and purification methods to obtain 7-aryl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidines in good to excellent yields.[1]
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with an organohalide (in this case, an aryl chloride) in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is based on established methods for the Suzuki coupling of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[1]
Materials:
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 mmol).
-
Add the aryl or heteroaryl boronic acid (1.2 mmol).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of chloro-triazolopyrimidines and related chloro-pyrimidines with various boronic acids. Optimization may be required for specific substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 2 | 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 92 | [1] |
| 3 | 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 78 | [1] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 | [6] |
| 5 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos (5/10) | K₂CO₃ (3) | Dioxane | 110 | 0.67 (MW) | 89 | [5][7] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., PdCl₂(dppf), Pd₂(dba)₃ with a suitable phosphine ligand like XPhos), stronger bases (e.g., Cs₂CO₃, K₃PO₄), or alternative solvents (e.g., toluene, DMF).[2][8] The use of microwave irradiation can also significantly reduce reaction times and improve yields.[5][7]
-
Dehalogenation: The formation of a dehalogenated byproduct can sometimes be observed. This can be minimized by ensuring strictly anaerobic conditions and by using appropriate catalyst systems. In some cases, a tandem catalyst system may be required to prevent this side reaction.[5][7]
-
Poor Solubility: If reactants or intermediates have poor solubility, a different solvent or a co-solvent system may be necessary. For highly polar compounds, aqueous solvent mixtures are often employed.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-aryl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidines. The protocol described herein provides a robust starting point for the synthesis of diverse derivatives of this important heterocyclic scaffold. Careful optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity, thereby facilitating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine as a key intermediate in the synthesis of biologically active compounds. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of synthetic pathways and biological mechanisms.
Introduction
7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is a versatile heterocyclic compound widely employed as a synthetic intermediate in medicinal chemistry. Its triazolopyrimidine core is a recognized pharmacophore, and the reactive chlorine atom at the 7-position allows for facile nucleophilic substitution, enabling the synthesis of a diverse range of derivatives. These derivatives have shown significant potential in drug discovery, particularly in the development of novel anticancer and anticonvulsant agents. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a purine bioisostere, making it a valuable building block for compounds targeting various biological pathways.
Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
The starting material, 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, can be synthesized from its corresponding 7-hydroxy precursor.
Experimental Protocol: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol describes the conversion of 2-substituted-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol to its 7-chloro derivative.
Materials:
-
2-substituted-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of the appropriate 2-substituted-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (2.2 mmol), pyridine (89 µL, 1.08 mmol), and phosphorus oxychloride (2.0 mL, 21.4 mmol) is stirred at 60 °C for 6 hours.
-
After cooling, the volatiles are removed under reduced pressure.
-
Dichloromethane is added to the residue, followed by a 10% aqueous solution of sodium carbonate to neutralize the mixture.
-
The phases are separated, and the organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by stirring with ethyl ether for 15 minutes, followed by filtration to furnish the desired 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Application in the Synthesis of Bioactive Molecules
The reactivity of the 7-chloro group allows for the introduction of various functionalities, leading to compounds with diverse biological activities. A prominent application is the synthesis of 7-anilino derivatives, which have demonstrated potent anticancer properties.
Synthesis of 7-Anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives
A general method for the synthesis of 7-anilino derivatives involves the nucleophilic aromatic substitution of the chlorine atom with a substituted aniline.
Experimental Protocol: General Procedure for the Synthesis of 7-Anilino Derivatives
Materials:
-
7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivative
-
Substituted aniline
-
Isopropanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
A mixture of the 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivative (0.780 mmol) and the appropriate substituted aniline (1.58 mmol, 2 equivalents) in isopropanol (15 mL) is stirred at 80 °C for 3 hours.[1]
-
The solvent is evaporated to dryness in vacuo.
-
The residue is partitioned between dichloromethane and water.
-
The organic phase is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The crude residue is purified by flash chromatography on silica gel to yield the desired 7-anilino derivative.[1]
Quantitative Data: Synthesis and Biological Activity of 7-Anilino Derivatives
The following table summarizes the reaction yields and in vitro anticancer activity of representative 7-anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives.
| Compound ID | Substituent on Aniline | Yield (%) | Target Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-Fluoro | - | Bel-7402 | 12.3 | [4] |
| HT-1080 | 6.1 | [4] | |||
| 2 | 4-Fluoro | - | A549, MDA-MB-231, HeLa, HT-29, Jurkat | Mean: 0.083 | [2] |
| 3 | 4-Fluoro-3-chloro | - | A549, MDA-MB-231, HeLa, HT-29, Jurkat | Mean: 0.101 | [2] |
| 4 | 4-Chloro | - | A549, MDA-MB-231, HeLa, HT-29, Jurkat | Mean: 0.091 | [2] |
| 5 | 4-Bromo | - | A549, MDA-MB-231, HeLa, HT-29, Jurkat | Mean: 0.083 | [2] |
Mechanism of Action: Microtubule Inhibition
Several synthesized 7-anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[2] This inhibition disrupts the formation of microtubules, which are essential for various cellular processes, including cell division.
Signaling Pathway of Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]
- 4. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Triazolopyrimidine Derivatives: Application Notes and Protocols for NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural characterization of triazolopyrimidine derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Triazolopyrimidines are a significant class of heterocyclic compounds with a wide range of biological activities, making their precise structural elucidation crucial in drug discovery and development.[1][2][3]
Introduction to Triazolopyrimidine Characterization
The triazolopyrimidine scaffold can exist in several isomeric forms, with the[4][5]triazolo[1,5-a]pyrimidine being one of the most stable and common.[1] The unequivocal identification of the correct regioisomer and the precise assignment of substituent positions are paramount. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, coupled with high-resolution mass spectrometry (HRMS), provides a powerful toolkit for the comprehensive structural analysis of these molecules.[6][7] Advanced techniques such as ¹H-¹⁵N HMBC can be particularly useful for differentiating between regioisomers.[8]
NMR Spectroscopy Protocols
NMR spectroscopy is an indispensable tool for elucidating the intricate molecular architecture of triazolopyrimidine derivatives.
Sample Preparation
-
Solvent Selection : Dissolve 5-10 mg of the triazolopyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for polar compounds.[9][10]
-
Internal Standard : Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[9]
-
Filtration : If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean and dry 5 mm NMR tube to prevent shimming issues and ensure high-quality spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Typical Acquisition Parameters:
-
Spectrometer Frequency : 400 MHz or higher[9]
-
Pulse Program : Standard single-pulse experiment (zg30 or similar)
-
Spectral Width : 12-16 ppm
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay : 1-5 seconds
-
Number of Scans : 16-64, depending on the sample concentration
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insights into their chemical environment (e.g., aromatic, aliphatic, carbonyl).
Typical Acquisition Parameters:
-
Spectrometer Frequency : 100 MHz or higher (corresponding to the ¹H frequency)[9]
-
Pulse Program : Proton-decoupled experiment (zgpg30 or similar)
-
Spectral Width : 0-200 ppm
-
Acquisition Time : 1-2 seconds
-
Relaxation Delay : 2-5 seconds
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C
2D NMR Experiments: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.[7]
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is useful for identifying adjacent protons in a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two, three, and sometimes four bonds away. This is a key experiment for piecing together the carbon skeleton and linking different spin systems.
Mass Spectrometry Protocols
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern can offer additional structural clues.[5]
Sample Preparation
-
Solvent System : Dissolve the sample in a volatile organic solvent compatible with the ionization technique, such as methanol, acetonitrile, or a mixture with water.[11]
-
Concentration : Aim for a final concentration in the range of 1-10 µg/mL.[11] Overly concentrated samples can lead to signal suppression and contamination of the instrument.[11]
-
Additives : For Electrospray Ionization (ESI), the addition of a small amount of an acid (e.g., 0.1% formic acid) can aid in the protonation of the analyte in positive ion mode.
-
Filtration : Ensure the sample is free of any particulate matter by filtering it through a 0.22 µm syringe filter before injection.[11]
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.
Typical ESI-HRMS Parameters:
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative ion mode.[9] ESI is well-suited for the analysis of non-volatile samples in solution.[12]
-
Mass Analyzer : Time-of-Flight (TOF) or Orbitrap
-
Scan Range : m/z 100-1000
-
Capillary Voltage : 3-5 kV
-
Drying Gas : Nitrogen, at a flow rate and temperature optimized for the instrument and solvent system.
Tandem Mass Spectrometry (MS/MS)
MS/MS experiments involve the selection of a precursor ion (e.g., the molecular ion) and its fragmentation to produce a characteristic spectrum of product ions. This is invaluable for structural confirmation and isomer differentiation. The fragmentation of the triazolopyrimidine core often involves characteristic losses of small molecules.[13][14]
Data Presentation: NMR and MS Data for a Representative Triazolopyrimidine Derivative
The following tables summarize the expected NMR and MS data for a hypothetical substituted triazolopyrimidine derivative.
Table 1: ¹H and ¹³C NMR Data
| Position | δ ¹H (ppm), Multiplicity, J (Hz) | δ ¹³C (ppm) | HMBC Correlations (¹H to ¹³C) |
| 2 | - | 155.2 | - |
| 5 | 7.25, d, J = 2.4 | 108.5 | C-7, C-8a |
| 6 | 8.10, d, J = 2.4 | 145.3 | C-8, C-5 |
| 7 | - | 160.1 | - |
| 8a | - | 150.8 | - |
| 1'-R | 4.15, q, J = 7.1 | 62.3 | C-2' |
| 2'-R | 1.45, t, J = 7.1 | 14.5 | C-1' |
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Molecular Formula | C₁₀H₁₀N₄O |
| Calculated Exact Mass | 202.0855 |
| Observed [M+H]⁺ | 202.0928 |
| Key MS/MS Fragments (m/z) | 174, 146, 119 |
Visualizing Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate experimental workflows and the relationships between different analytical steps.
Experimental Workflow for Structural Elucidation
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 4. tecan.com [tecan.com]
- 5. organomation.com [organomation.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Anticancer Agents from 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel anticancer agents derived from the 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine scaffold. The protocols outlined below are based on established methodologies for the development of potent anti-tumor compounds.
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines. This heterocyclic system has been extensively explored for the development of therapeutic agents, particularly in oncology. Derivatives of this scaffold have demonstrated a wide range of anticancer activities, including but not limited to, inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as the ERK pathway.
The starting material, 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine, serves as a versatile intermediate for the synthesis of a diverse library of potential anticancer drug candidates. The presence of a reactive chlorine atom at the 7-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).
Synthesis of Anticancer Agents
The general synthetic strategy involves a multi-step process starting from the construction of the core[1][2][3]triazolo[1,5-a]pyrimidine ring system, followed by chlorination and subsequent derivatization.
Synthesis of the Key Intermediate: 7-Chloro-2-(3-chloropropyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
A common synthetic route to a key chlorinated intermediate is outlined below. This intermediate is then used to generate a library of compounds with diverse substitutions.
Protocol:
-
Step 1: Synthesis of 5-Amino-3-(3-hydroxypropyl)-4H-[1][2][3]triazole (1)
-
A mixture of aminoguanidine (0.55 mol) and γ-butyrolactone (0.50 mol) in pyridine (900 mL) is heated to reflux for 10 hours.
-
The resulting mixture is concentrated and filtered to yield a pale solid, which is then recrystallized from absolute ethanol.
-
-
Step 2: Synthesis of 2-(3-Hydroxypropyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one (2)
-
A mixture of compound 1 (0.20 mol), ethyl acetoacetate (0.22 mol), and glacial acetic acid (400 mL) is refluxed for 8 hours.
-
The mixture is cooled, and the resulting precipitate is filtered and washed with ethanol.
-
This solid is then added to a saturated solution of ammonia in methanol (300 mL) and stirred at room temperature for 24 hours.
-
The mixture is evaporated, water is added, and the pH is adjusted to 5-6 with dilute HCl. The precipitate is filtered and recrystallized from ethanol.
-
-
Step 3: Synthesis of 7-Chloro-2-(3-chloropropyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (3)
-
A mixture of compound 2 (0.18 mol) and phosphorus oxychloride (1.70 mol) is heated to reflux for 3 hours.[1]
-
The mixture is concentrated in vacuo to give a red oil.
-
The oil is poured into water and extracted with chloroform (3 x 250 mL).
-
The combined organic layers are washed with water, dried with anhydrous magnesium sulfate, and concentrated to yield the final product as a yellow solid.[1]
-
Synthesis of the key intermediate.
Synthesis of Final Compounds
The 7-chloro group of the intermediate is readily displaced by various nucleophiles, such as anilines, to introduce diversity. The 2-(3-chloropropyl) side chain can also be modified.
Protocol:
-
A mixture of the key intermediate 3 (1.0 mmol), the desired substituted aniline (1.0 mmol), and isopropanol (15 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered and recrystallized from a suitable solvent (e.g., ethanol) to yield the final product.
In Vitro Anticancer Activity
The synthesized compounds are typically evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Data Presentation
The antiproliferative activity of synthesized compounds is quantified by their IC50 values (the concentration required to inhibit 50% of cell growth). A selection of data for representative compounds is presented below.
| Compound | R (Substitution at C7) | IC50 (μM) vs. Bel-7402 | IC50 (μM) vs. HT-1080 |
| 19 | 4-fluoro-3-(trifluoromethyl)phenylamino | 12.3 | 6.1 |
Table 1: In vitro anticancer activities of a selected[1][2][3]triazolo[1,5-a]pyrimidine derivative.[4]
| Compound | R (Substitution at C5) | IC50 (μM) vs. MGC-803 | IC50 (μM) vs. HCT-116 | IC50 (μM) vs. MCF-7 |
| H12 | (4-(4-fluorophenyl)piperazin-1-yl)methyl | 9.47 | 9.58 | 13.1 |
Table 2: In vitro anticancer activities of a selected[1][2][3]triazolo[1,5-a]pyrimidine indole derivative.[2]
Experimental Protocols
MTT Cell Viability Assay:
-
Cancer cells (e.g., Bel-7402, HT-1080) are seeded in 96-well plates at a density of 4,000 cells per well in 100 μL of RPMI 1640 medium.
-
After 12 hours of incubation at 37°C and 5% CO2, the cells are treated with various concentrations of the test compounds for 24 hours.
-
MTT solution is added to a final concentration of 5 μg/mL, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and the formazan crystals are dissolved in a suitable solvent.
-
The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
MTT assay workflow.
Mechanism of Action
Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been shown to exert their anticancer effects through various mechanisms.
Induction of Apoptosis
Some compounds in this class have been found to induce apoptosis in cancer cells. For instance, compound 6i, a[1][2][3]triazolo[1,5-a]pyrimidine derivative, was shown to induce apoptosis by activating both the mitochondria-mediated intrinsic pathway and the death receptor-mediated extrinsic pathway.[3] This compound also led to an increase in reactive oxygen species (ROS), upregulation of pro-apoptotic proteins like Bax and p53, and downregulation of the anti-apoptotic protein Bcl-2.[3]
Cell Cycle Arrest
In addition to apoptosis, cell cycle arrest is another mechanism of action. Compound 6i was observed to cause G0/G1 phase arrest in MGC-803 cells.[3]
Inhibition of Signaling Pathways
The anticancer activity of some derivatives has been linked to the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For example, certain[1][2][3]triazolo[1,5-a]pyrimidine indole derivatives have been shown to suppress the ERK signaling pathway in gastric cancer cells.[2]
ERK signaling pathway inhibition.
Conclusion
The 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine scaffold is a valuable starting point for the development of novel anticancer agents. The synthetic versatility of this intermediate allows for the creation of diverse chemical libraries, and the resulting compounds have demonstrated promising in vitro anticancer activity through various mechanisms of action. Further investigation, including in vivo studies and detailed mechanistic elucidation, is warranted to advance these compounds as potential clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cytotoxicity Assay for Triazolopyrimidine Compounds
Introduction
Triazolopyrimidines are a class of heterocyclic compounds with a wide range of biological activities, making them promising candidates in drug discovery, particularly in oncology.[1][2] Many compounds based on this scaffold act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1][3] Assessing the cytotoxic potential of novel triazolopyrimidine derivatives is a critical early step in the preclinical drug development process.[4] This document provides a detailed protocol for determining the in vitro cytotoxicity of triazolopyrimidine compounds using the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[5][6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active, viable cells.[7][8] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO).[9] The intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a microplate spectrophotometer.[6] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and reflects the cytotoxic effect of the compound.[10]
Detailed Experimental Protocol: MTT Assay
1. Materials and Reagents
-
Cell Lines: Appropriate cancer cell line(s) (e.g., HCT116, HeLa, MCF-7).[2]
-
Triazolopyrimidine Compound: Stock solution (e.g., 10 mM in DMSO).
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Dulbecco's Phosphate-Buffered Saline (DPBS). The solution should be filter-sterilized (0.2 µm filter) and stored at 4°C, protected from light.[7][11]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO).[9]
-
Equipment:
2. Experimental Workflow
The overall workflow for the MTT cytotoxicity assay is depicted below.
Caption: Experimental workflow for the MTT cytotoxicity assay.
3. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control), "medium only" (blank), and "vehicle control" (cells treated with the highest concentration of DMSO used).[5][12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrimidine stock solution in complete culture medium. A common starting range is 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[5]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][13]
-
-
MTT Incubation and Solubilization:
-
After the treatment period, carefully remove the compound-containing medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing formazan crystals to form.[9][11]
-
Visually confirm the formation of purple precipitates using an inverted microscope.
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.[14]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[5][9]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
4. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.[5]
-
Calculate Percentage Viability: The viability of treated cells is expressed as a percentage relative to the vehicle control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 [15]
-
-
IC₅₀ Determination: The IC₅₀ value is the concentration of the compound that inhibits 50% of cell viability.[13]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[6]
-
Data Presentation
Quantitative results should be summarized in clear, structured tables. Triplicate wells should be used for each condition to ensure statistical validity.
Table 1: Raw Absorbance Data (570 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
|---|---|---|---|---|---|
| Medium Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 0.1 | 1.198 | 1.221 | 1.205 | 1.208 | 0.012 |
| 1 | 0.987 | 1.012 | 0.999 | 0.999 | 0.013 |
| 10 | 0.645 | 0.633 | 0.651 | 0.643 | 0.009 |
| 50 | 0.210 | 0.225 | 0.218 | 0.218 | 0.008 |
| 100 | 0.105 | 0.101 | 0.109 | 0.105 | 0.004 |
Table 2: Calculated Cell Viability and IC₅₀
| Concentration (µM) | Average Abs. (Corrected) | % Viability |
|---|---|---|
| Vehicle Control (0) | 1.218 | 100.0% |
| 0.1 | 1.155 | 94.8% |
| 1 | 0.946 | 77.7% |
| 10 | 0.590 | 48.4% |
| 50 | 0.165 | 13.5% |
| 100 | 0.052 | 4.3% |
| Calculated IC₅₀ | | ~10.5 µM |
Mechanism of Action: Kinase Inhibition Pathway
Many triazolopyrimidine compounds function by inhibiting protein kinases, such as those in the MAPK/ERK or PI3K/AKT signaling pathways, which are often dysregulated in cancer.[3][16] Inhibition of these kinases blocks downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
Alternative and Complementary Assays
While the MTT assay is robust, it measures metabolic activity, which may not always correlate directly with cell number. It is advisable to complement it with an assay based on a different principle.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures cytotoxicity by quantifying the LDH enzyme released from the cytosol of cells with damaged plasma membranes.[17] It is a marker of cell lysis and necrosis. The amount of formazan product formed in the coupled enzymatic reaction is proportional to the amount of LDH released.[12][17]
-
MTS Assay: Similar to the MTT assay, the MTS assay uses a tetrazolium salt that is reduced by viable cells to a colored formazan product. However, the formazan product in the MTS assay is soluble in culture medium, eliminating the need for a solubilization step and simplifying the protocol.[7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Contamination of medium or reagents.[10] | Use sterile technique; check reagents for contamination. |
| Phenol red in medium interferes with readings.[15] | Use phenol red-free medium for the assay steps. | |
| Low Absorbance | Cell seeding density is too low.[10] | Optimize cell number to ensure readings are in the linear range. |
| MTT incubation time is too short. | Increase incubation time until purple crystals are visible.[10] | |
| High Variability | Incomplete solubilization of formazan crystals. | Ensure thorough mixing after adding DMSO; check for undissolved crystals. |
| "Edge effect" in 96-well plate due to evaporation.[9] | Avoid using the outermost wells or fill them with sterile PBS. | |
| Compound interference with MTT reduction.[18] | Run a control with compound and MTT in cell-free medium. |
References
- 1. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. cohesionbio.com [cohesionbio.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Triazolopyrimidine Derivatives as EGFR Kinase Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of triazolopyrimidine derivatives against Epidermal Growth Factor Receptor (EGFR) kinase. The protocol is optimized for a 384-well plate format, making it suitable for high-throughput screening. The described luminescence-based assay measures the amount of ADP produced in the kinase reaction, which directly correlates with EGFR activity. This document is intended for researchers, scientists, and drug development professionals working on the discovery of novel EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer and breast cancer.[3][4] Consequently, EGFR has emerged as a major therapeutic target for cancer drug discovery.[4]
Triazolopyrimidine derivatives have been identified as a promising class of compounds that can act as ATP-competitive inhibitors of EGFR kinase.[5] This application note details a robust and reliable method to screen and characterize these derivatives for their EGFR inhibitory potential using a luminescence-based kinase assay. The ADP-Glo™ Kinase Assay is highlighted as a suitable method due to its high sensitivity and broad dynamic range.[6][7]
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates several downstream signaling cascades that are crucial for normal cellular function but can be aberrantly activated in cancer. The major downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which regulates cell survival and growth.[8][9] Understanding this pathway is critical for contextualizing the mechanism of action of EGFR inhibitors.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Data Presentation
The inhibitory activity of a selection of triazolopyrimidine and related pyrimidine derivatives against EGFR kinase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Compound ID | Scaffold | EGFR IC50 (µM) | Reference |
| Compound 1 | Pyrazolo[1][6][10]triazolopyrimidine | 7.01 (HCC1937 cell line) | [5] |
| Compound 2 | Pyrazolo[1][6][10]triazolopyrimidine | 20.23 (HCC1937 cell line) | [5] |
| Compound 3 | Pyrazolo[1][6][10]triazolopyrimidine | 48.28 (HCC1937 cell line) | [5] |
| Compound 4 | Pyrazolo[3,4-d]pyrimidine | 0.054 | [3] |
| Compound 15 | Pyrazolo[3,4-d]pyrimidine | 0.135 | [3] |
| Compound 16 | Pyrazolo[3,4-d]pyrimidine | 0.034 | [3] |
| Erlotinib | (Reference Compound) | ~0.002 | Varies by assay |
| Gefitinib | (Reference Compound) | ~0.003 | Varies by assay |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the specific EGFR construct used (e.g., wild-type vs. mutant).
Experimental Protocols
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP to ATP and then quantify the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[7][11]
Materials and Reagents
-
Recombinant human EGFR kinase (BPS Bioscience, #40187 or similar)
-
Poly(Glu,Tyr) 4:1 peptide substrate (BPS Bioscience, #40217 or similar)
-
ATP (Promega, #V9101 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
Triazolopyrimidine derivatives (user-supplied)
-
Reference EGFR inhibitor (e.g., Erlotinib)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[6]
-
DMSO
-
White, opaque 384-well assay plates (Corning, #3574 or similar)
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
The general workflow for the EGFR kinase inhibition assay is depicted below.
References
- 1. promega.com [promega.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Application Notes and Protocols for the Solid-Phase Synthesis of a Triazolopyrimidine Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure frequently found in compounds with a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[4][5] Solid-phase organic synthesis (SPOS) offers a highly efficient method for the rapid generation of diverse chemical libraries, streamlining the drug discovery process by facilitating the synthesis of numerous analogs for structure-activity relationship (SAR) studies.[6] This document provides a detailed protocol for the solid-phase synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine library, suitable for high-throughput screening and hit-to-lead optimization.
Overview of the Synthetic Strategy
The solid-phase synthesis of the triazolopyrimidine library is designed as a multi-step process commencing with a functionalized solid support, typically Merrifield resin. The strategy involves the sequential attachment of a linker, followed by the construction of the core heterocyclic scaffold, and subsequent diversification through the introduction of various substituents. The final compounds are then cleaved from the resin for purification and biological evaluation.
Experimental Workflow Diagram
The overall workflow for the solid-phase synthesis of the triazolopyrimidine library is depicted below.
Caption: General workflow for the solid-phase synthesis of a triazolopyrimidine library.
Detailed Experimental Protocols
Protocol 1: Preparation of Wang Linker-Functionalized Merrifield Resin
This protocol describes the attachment of a Wang linker to Merrifield resin, which facilitates acid-labile cleavage of the final product.
-
Resin Swelling: Swell Merrifield resin (1% DVB, 100-200 mesh, 1.0 g) in 10 mL of dichloromethane (DCM) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Linker Attachment:
-
Dissolve 4-hydroxybenzyl alcohol (Wang linker precursor, 5 equivalents) and cesium carbonate (Cs₂CO₃, 5 equivalents) in 15 mL of dimethylformamide (DMF).
-
Add the solution to the swollen resin.
-
Heat the mixture at 80°C for 24 hours with gentle agitation.
-
Allow the resin to cool to room temperature.
-
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (MeOH, 3 x 10 mL).
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: Synthesis of the Triazolopyrimidine Scaffold
This protocol details the construction of the core heterocyclic system on the solid support.
-
Loading of the First Building Block:
-
To the Wang-functionalized resin (1.0 g), add a solution of a suitable starting carboxylic acid (e.g., 4-hydroxyphenylacetic acid, 3 equivalents), N,N'-diisopropylcarbodiimide (DIC, 3 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in 10 mL of DCM/DMF (1:1).
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Activation and Coupling of 3-Amino-1,2,4-triazole:
-
A general method for the preparation of 3-amino-1,2,4-triazoles has been previously established.[7]
-
Couple the pre-formed 3-amino-1,2,4-triazole (5 equivalents) to the resin-bound carboxylic acid using a suitable coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 5 equivalents) and diisopropylethylamine (DIPEA, 10 equivalents) in DMF.
-
Agitate the reaction at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Pyrimidine Ring Cyclization:
-
To the resin, add a solution of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 10 equivalents) and a base such as piperidine (10 equivalents) in a suitable solvent like ethanol.
-
Heat the mixture at reflux for 8 hours to facilitate the cyclocondensation reaction, forming the pyrimidine ring.[8]
-
Wash the resin with ethanol (3 x 10 mL), DCM (3 x 10 mL), and dry under vacuum.
-
Protocol 3: Library Diversification
This protocol provides an example of a diversification step using a Suzuki coupling reaction to introduce aryl or heteroaryl moieties. This step would typically be performed after converting a functional group on the scaffold (e.g., a hydroxyl group to a halide or triflate) to make it amenable to cross-coupling.
-
Preparation for Coupling: To the resin-bound triazolopyrimidine scaffold (with a suitable leaving group), add a solution of the desired boronic acid (5 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and Na₂CO₃ (10 equivalents) in a 3:1 mixture of toluene/ethanol.
-
Coupling Reaction: Heat the mixture at 85°C for 12 hours under an inert atmosphere.
-
Washing: Wash the resin sequentially with the reaction solvent, water, DMF, and DCM.
Protocol 4: Cleavage and Purification
This protocol describes the release of the final compounds from the solid support.
-
Resin Preparation: Wash the resin with DCM (3 x 10 mL) and dry it thoroughly.
-
Cleavage Cocktail: Prepare a cleavage cocktail. For a Wang linker, a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9]
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2-4 hours.
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Combine the filtrates and reduce the volume under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the crude product using preparative HPLC.
-
Characterization: Confirm the structure and purity of the final compounds using LC-MS and NMR spectroscopy.
Data Presentation: Biological Activity
Triazolopyrimidine and structurally related triazolopyridine scaffolds have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[1][2] The following tables summarize representative SAR data for a series of triazolopyridine-based p38α inhibitors, illustrating the impact of substitutions on inhibitory potency.
Table 1: p38α MAP Kinase Inhibition by Triazolopyridine Analogs [1]
| Compound ID | C4 Aryl Group | Triazole Side-Chain | p38α IC₅₀ (nM) |
| 1 | 4-Fluorophenyl | Methyl | 100 |
| 2 | 4-Fluorophenyl | Ethyl | 75 |
| 3 | 4-Fluorophenyl | Isopropyl | 50 |
| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |
| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |
| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |
This data is representative and compiled from typical SAR studies of triazolopyridine-based p38 inhibitors for illustrative purposes.[1]
Signaling Pathway
The p38 MAP kinase signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress. Inhibition of p38 kinase activity by small molecules, such as triazolopyrimidines, can block the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for anti-inflammatory drug discovery.[10]
Caption: Inhibition of the p38 MAP kinase signaling pathway by a triazolopyrimidine compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives [mdpi.com]
- 7. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
Abstract
This application note details a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine. The method is suitable for routine quality control and stability testing of the bulk drug substance. The developed isocratic method provides excellent separation of the main component from its potential process-related impurities and degradation products.
Introduction
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its purity is critical to ensure the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method for its purity assessment is essential. This document provides a detailed protocol for an RP-HPLC method that is specific, linear, precise, and accurate, in accordance with International Council for Harmonisation (ICH) guidelines.[3]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a C18 column.
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | 20 minutes |
2. Reagent and Sample Preparation:
-
Diluent: Mobile phase (Acetonitrile : Water, 60:40)
-
Standard Preparation (100 µg/mL): Accurately weigh about 10 mg of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Preparation (1000 µg/mL): Accurately weigh about 25 mg of the 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine should be not more than 2.0%.
-
The tailing factor for the 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine peak should not be more than 1.5.
-
The theoretical plates for the 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine peak should be not less than 2000.
4. Analytical Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks based on their retention times relative to the standard.
-
Calculate the percentage of each impurity and the purity of the sample.
5. Calculation of Purity:
The purity of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is calculated by the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention times and peak areas for a representative sample analysis.
| Peak ID | Retention Time (min) | Peak Area | Area (%) |
| Impurity 1 | 3.2 | 15,600 | 0.15 |
| Impurity 2 | 4.5 | 22,800 | 0.22 |
| 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine | 6.8 | 10,250,000 | 99.53 |
| Impurity 3 | 9.1 | 10,300 | 0.10 |
Method Validation Summary
The analytical method was validated according to ICH guidelines and demonstrated to be:
-
Specificity: The method is specific for the analyte, with no interference from the diluent or potential impurities.
-
Linearity: The method is linear over a concentration range of 1-150 µg/mL with a correlation coefficient (r²) > 0.999.
-
Precision: The RSD for replicate injections was less than 1.0%.
-
Accuracy: The recovery of the analyte was between 98.0% and 102.0%.
-
Robustness: The method is robust with respect to minor changes in flow rate, mobile phase composition, and column temperature.
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described RP-HPLC method is rapid, simple, and reliable for the purity determination of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine. The method is suitable for routine quality control analysis in the pharmaceutical industry.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Triazolopyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazolopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These scaffolds are integral to the development of novel therapeutics, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2] The traditional synthesis of these compounds often involves lengthy reaction times, harsh conditions, and complex purification procedures.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemistry technique that dramatically accelerates chemical reactions.[3] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS offers several advantages over conventional heating methods, including:
-
Spectacularly reduced reaction times: Reactions that take hours or days can often be completed in minutes.[4][5]
-
Increased product yields: Improved energy transfer and reduced side product formation often lead to higher yields.[6][7]
-
Enhanced product purity: The rapid and controlled heating minimizes the formation of by-products.[8]
-
Environmental benefits: Often requires less solvent, reducing waste and environmental impact.
This document provides detailed protocols for the microwave-assisted synthesis of triazolopyrimidines, presents comparative data, and illustrates the experimental workflow and relevant biological pathways.
Experimental Setup
2.1. Instrumentation A dedicated microwave synthesizer (e.g., QPro-M, Biotage® Initiator+) capable of controlling temperature and pressure in a sealed vessel is required.[1] Reactions are typically performed in 10-20 mL microwave-safe glass vials equipped with magnetic stir bars.
2.2. General Reagents and Solvents Common starting materials include substituted 3-amino-1,2,4-triazoles, β-dicarbonyl compounds (e.g., diketones, ketoesters), and various aldehydes.[1] Polar solvents such as ethanol, toluene, and dimethylformamide (DMF) are often used due to their efficient absorption of microwave energy.[1][9] All reagents should be of analytical grade and used as received unless otherwise specified.
Experimental Protocols
Protocol 1: Three-Component Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines
This protocol is adapted from a one-pot, three-component reaction, which is highly efficient under microwave irradiation.[1]
Procedure:
-
To a 10 mL microwave reaction vial, add 5-(methylthio)-2H-1,2,4-triazol-3-amine (0.01 mol), a substituted 1,3-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione) (0.01 mol), and an appropriate aromatic aldehyde (0.01 mol).[1]
-
Add ethanol (5 mL) as the solvent and a small magnetic stir bar.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave synthesizer cavity.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Reaction Time: 10-15 minutes
-
Power: Set to maintain the target temperature (often pulsed in 30-second cycles).[1]
-
Stirring: On.
-
-
After the irradiation is complete, allow the reaction mixture to cool to room temperature (this is often automated by the instrument using compressed air).
-
Upon cooling, the product often precipitates from the solution. If not, the solvent can be reduced under vacuum.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in air.[1] The resulting triazolopyrimidines are often of high purity and may not require further purification.[1]
Protocol 2: Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides
This protocol outlines a green, catalyst-free approach for the synthesis of related triazolo-fused heterocycles, demonstrating the versatility of microwave synthesis.[9]
Procedure:
-
In a microwave reaction vial, combine the starting enaminonitrile (1.0 equiv) and a substituted benzohydrazide (2.0 equiv).[9]
-
Add dry toluene (1.5 - 2.0 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 140 °C
-
Reaction Time: 3 hours (Note: Time can be reduced at higher temperatures, see Table 2).[9]
-
Power: Set to maintain the target temperature.
-
Stirring: On.
-
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate mixture) to obtain the pure product.[9]
Data Presentation
Quantitative data from literature highlights the significant advantages of microwave-assisted synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis This table compares the efficiency of synthesizing thiazolopyrimidine derivatives using conventional heating versus microwave irradiation.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional (Reflux) | 24 hours | 42 - 55% | [4][5] |
| Microwave-Assisted | 8 minutes | 69 - 88% | [4][5] |
Table 2: Optimization of Microwave Reaction Conditions This table shows the effect of temperature on reaction time and yield for the catalyst-free synthesis of triazolopyridines.[9]
| Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 120 | 3 hours | Lower Yield | [9] |
| 140 | 3 hours | 89% | [9] |
| 160 | 90 minutes | 81% | [9] |
| 180 | 40 minutes | 76% | [9] |
Characterization of Products
The synthesized compounds should be characterized using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress using a suitable solvent system (e.g., Hexane:Ethyl Acetate or Chloroform:Methanol).[1]
-
Melting Point: To determine the melting range of the purified product.[1]
-
Spectroscopy:
-
FT-IR: To identify characteristic functional groups. A C=N stretching band for the triazole ring is typically observed between 1521-1641 cm⁻¹.[1]
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.[1][9]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula.[1][9]
-
Visualizations: Workflow and Biological Pathways
Experimental Workflow
The general workflow for the microwave-assisted synthesis of triazolopyrimidines is outlined below.
Caption: General experimental workflow for microwave-assisted synthesis.
Biological Signaling Pathways
Many triazolopyrimidine derivatives exhibit their anticancer effects by interacting with key cellular signaling pathways.
Inhibition of the ERK Signaling Pathway Certain triazolopyrimidine derivatives have been shown to suppress the ERK signaling pathway, which is crucial for cell proliferation and survival in cancer cells.[2][10]
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by triazolopyrimidines.
Inhibition of Tubulin Polymerization Another important anticancer mechanism for some triazolopyrimidines is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][12][13]
Caption: Disruption of microtubule dynamics via tubulin polymerization inhibition.
References
- 1. rsisinternational.org [rsisinternational.org]
- 2. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 4. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
Technical Support Center: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
This technical support guide provides troubleshooting advice and detailed protocols to address common challenges, particularly low yield, in the synthesis of 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine is consistently low. What are the most critical steps to scrutinize?
A1: Low overall yield in this synthesis typically points to issues in one of the two key stages: the initial cyclocondensation to form the hydroxyl intermediate (7-hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine), or the subsequent chlorination step. Incomplete cyclocondensation will result in less starting material for the chlorination, while an inefficient chlorination or product degradation during workup will also significantly lower your final yield. Careful optimization of both stages is crucial for a high-yielding synthesis.
Q2: I suspect the cyclocondensation of 3-amino-1,2,4-triazole with acetylacetone is not going to completion. How can I improve the yield of 7-hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine?
A2: The cyclocondensation reaction is the foundation of this synthesis. To improve the yield of the 7-hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine intermediate, consider the following:
-
Reaction Solvent and Catalyst: The reaction is often carried out in a suitable solvent with an acid or base catalyst. Acetic acid is commonly used and can also serve as the solvent. Ensure the reaction mixture is homogenous and adequately stirred.
-
Reaction Temperature and Time: This reaction typically requires heating. Refluxing in acetic acid is a common condition. Ensure the reaction is heated for a sufficient duration to drive it to completion. Monitoring the reaction by TLC can help determine the optimal reaction time.
-
Purity of Reagents: Ensure that the 3-amino-1,2,4-triazole and acetylacetone are of high purity. Impurities can lead to side reactions and a lower yield of the desired product.
Q3: The chlorination of 7-hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃) is resulting in a dark, impure product and low yield. What are the likely causes and solutions?
A3: The chlorination step is often the most challenging. Here are common issues and troubleshooting strategies:
-
Excess POCl₃ and Temperature Control: Using a large excess of POCl₃ can lead to decomposition and the formation of tarry by-products. While an excess is necessary to drive the reaction, an overly large excess should be avoided. The reaction is also exothermic; therefore, the addition of the hydroxy-intermediate to POCl₃ should be done carefully and with cooling to prevent a runaway reaction. The reaction is typically heated to reflux, but the temperature should be carefully controlled.[3][4]
-
Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can quench the reagent and lead to side reactions.
-
Work-up Procedure: The work-up of a POCl₃ reaction is critical. The reaction mixture is typically poured slowly onto crushed ice with vigorous stirring to quench the excess POCl₃. This process is highly exothermic and must be done cautiously in a well-ventilated fume hood. The pH is then carefully adjusted with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product. Inadequate cooling or too rapid addition can lead to product degradation.
-
Purification: The crude product often requires purification. Column chromatography on silica gel is a common method.[5] Ensure an appropriate solvent system is used to separate the desired product from any by-products.
Q4: After quenching the chlorination reaction with ice/water, I am having difficulty isolating the product. What can I do?
A4: Poor product recovery after quenching can be due to several factors:
-
Product Solubility: The chlorinated product may have some solubility in water, especially if the volume of water used for quenching is large. After neutralization, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.[3]
-
Incorrect pH: The product is a nitrogen-containing heterocycle and its solubility can be pH-dependent. Ensure the pH of the aqueous solution is adjusted to be neutral or slightly basic to ensure the product is in its free base form and thus more soluble in organic solvents.
-
Emulsion Formation: During extraction, emulsions can form. If this occurs, adding brine (a saturated aqueous solution of NaCl) can help to break the emulsion.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of 7-chloro-substituted triazolo- and pyrazolo-[1,5-a]pyrimidines from their corresponding hydroxy precursors, providing a comparative overview of different synthetic approaches.
| Precursor | Chlorinating Agent | Solvent | Temperature | Time | Yield | Reference |
| 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | POCl₃ | 1,4-Dioxane | Reflux | 3 h | - | [3] |
| 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile | POCl₃ | - | - | - | - | [4] |
| 2-substituted-7-hydroxy-[1][2]triazolo[1,5-a]pyrimidines | POCl₃ | - | - | - | 70-95% | |
| 7-hydroxy-5-phenyl-[1][2]triazolo[1,5-a]pyrimidine | POCl₃ | - | 100°C | 3 h | 85% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is a generalized procedure based on the common cyclocondensation reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-amino-1,2,4-triazole and a slight excess of acetylacetone.
-
Solvent/Catalyst Addition: Add glacial acetic acid to the flask to act as both the solvent and catalyst.
-
Heating: Heat the reaction mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of acetic acid can be reduced under reduced pressure.
-
Purification: Filter the solid product, wash with a small amount of cold water or ethanol, and dry under vacuum to yield 7-hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Protocol 2: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is adapted from procedures for analogous compounds.[3][5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add phosphorus oxychloride (POCl₃). Place the flask in an ice bath.
-
Reagent Addition: Slowly add 7-hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine to the cooled POCl₃ with stirring. The addition should be portion-wise to control the initial exothermic reaction.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash chromatography on silica gel to furnish the desired 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Visualizations
Caption: General two-step synthesis workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Coupling of Chloropyrimidines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting catalyst deactivation and other common issues encountered during the Suzuki-Miyaura cross-coupling of chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a chloropyrimidine is showing low to no yield. What are the most common causes?
A1: Low or no yield in the Suzuki coupling of chloropyrimidines is a frequent challenge and can often be attributed to one or more of the following factors:
-
Catalyst Deactivation: The palladium catalyst, particularly the active Pd(0) species, is susceptible to deactivation through several pathways. The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1][2] Oxidation of the Pd(0) species is another major deactivation pathway, often indicated by the formation of a black precipitate known as palladium black.[3][4]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination can lead to a sluggish or completely stalled reaction. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, often requiring more forcing conditions and highly active catalyst systems.[2][5]
-
Poor Reagent Quality or Purity: Impurities in starting materials, reagents, or solvents can act as catalyst poisons.[1] Water content can also be a critical factor; while some Suzuki reactions benefit from aqueous media, an incorrect amount can promote side reactions or hinder catalyst performance.
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Inadequate Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6][7] Insufficient degassing of solvents and failure to maintain a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction can lead to rapid catalyst deactivation.[6][7]
Q2: I'm observing the formation of a black precipitate in my reaction mixture. What is it and what can I do about it?
A2: The black precipitate is likely palladium black, which consists of aggregated palladium nanoparticles.[3][4] Its formation is a strong indicator of catalyst deactivation, where the active, soluble Pd(0) species has decomposed.[3]
To prevent the formation of palladium black, consider the following:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[8]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand may be beneficial, though a large excess can sometimes inhibit the reaction.[3]
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Ensure a Rigorous Inert Atmosphere: Oxygen is a primary culprit in the oxidation of Pd(0) to palladium black.[3][7] Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the entire experimental setup and procedure.[6][7]
Q3: My reaction is producing significant side products like homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A3: These side reactions compete with the desired cross-coupling and indicate issues with the stability of the boronic acid or an inefficient catalytic cycle.
-
Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities. To mitigate this, use anhydrous solvents and reagents where possible. Employing a weaker or less nucleophilic base can sometimes help. Using more stable boronic esters (e.g., pinacol esters) is also a common strategy.
-
Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium. Ensuring a thoroughly deoxygenated reaction environment is the most effective way to minimize homocoupling.
Q4: I am using a 2,4-dichloropyrimidine substrate. Which chlorine is more reactive, and can I achieve selective coupling?
A4: For 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards oxidative addition with the palladium catalyst than the chlorine at the C2 position.[9][10] This inherent difference in reactivity allows for selective mono-arylation at the C4 position under carefully controlled conditions. Achieving high selectivity often depends on the choice of catalyst, ligand, and reaction temperature.
Data Presentation
The following tables summarize quantitative data for successful Suzuki coupling reactions of chloropyrimidines, providing a starting point for reaction optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | - | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 71 | [2] |
| Pd₂(dba)₃ (1.5 mol%) | - | Dioxane/H₂O | K₂CO₃ | 100 | 12 | <5 | [2] |
| Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) | - | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 70 | [11] |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Toluene/H₂O | K₃PO₄ | 100 | 16 | High | [12] |
Table 2: Solvent and Base Optimization for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Catalyst | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ (0.5 mol%) | 1,4-Dioxane/H₂O (10:1) | K₂CO₃ | 100 | 15 | 81 | [11] |
| Pd(PPh₃)₄ (0.5 mol%) | Toluene/H₂O (10:1) | K₂CO₃ | 100 | 15 | 65 | [11] |
| Pd(PPh₃)₄ (0.5 mol%) | Acetonitrile/H₂O (10:1) | K₂CO₃ | 100 | 15 | 58 | [11] |
| Pd(PPh₃)₄ (0.5 mol%) | 1,4-Dioxane/H₂O (10:1) | K₃PO₄ | 100 | 15 | 75 | [13] |
Experimental Protocols
Protocol 1: Establishing and Maintaining an Inert Atmosphere
Maintaining an oxygen-free environment is critical for the success of Suzuki coupling reactions.
Materials:
-
Schlenk flask or similar reaction vessel with a sidearm
-
Rubber septa
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Vacuum pump
-
Schlenk line (optional, but recommended)
-
Needles and tubing
Procedure:
-
Drying Glassware: Oven-dry all glassware (reaction flask, condenser, stir bar) overnight and allow it to cool in a desiccator.
-
Assembly: Assemble the reaction flask with a stir bar and condenser. Seal all openings with rubber septa.
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Purging the Vessel: Connect the sidearm of the flask to a Schlenk line or a needle connected to both a vacuum source and an inert gas line.
-
Evacuation and Backfilling: Evacuate the flask under vacuum for 5-10 minutes to remove the majority of the air.
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Inert Gas Purge: Backfill the flask with the inert gas. Allow the gas to flow for several minutes.
-
Repeat Cycles: Repeat the evacuation and backfilling cycle at least three times to ensure a thoroughly inert atmosphere.[6]
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Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be visualized by a slow bubbling rate in the oil bubbler. A balloon filled with the inert gas can also be used for this purpose for less sensitive reactions.[6]
Protocol 2: Solvent Degassing
Solvents can contain significant amounts of dissolved oxygen which must be removed prior to use.
Materials:
-
Solvent to be degassed
-
Schlenk flask or solvent bomb
-
Inert gas source
-
Long needle or fritted gas dispersion tube
Procedure (Sparging Method):
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Place the solvent in a Schlenk flask.
-
Insert a long needle or a gas dispersion tube connected to the inert gas source, ensuring the tip is below the solvent surface.
-
Bubble the inert gas through the solvent for at least 30-60 minutes. Vigorous bubbling will ensure efficient removal of dissolved oxygen.
-
Store the degassed solvent under a positive pressure of the inert gas.
Protocol 3: Ligand Screening for a Challenging Suzuki Coupling
When a standard catalyst system fails, screening a panel of ligands is an effective troubleshooting step.
Materials:
-
Chloropyrimidine substrate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
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A panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃; 0.04 mmol, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, 11 mL)
-
Array of reaction vials (e.g., microwave vials or small Schlenk tubes)
Procedure:
-
Reaction Setup: In parallel, in an inert atmosphere glovebox or using Schlenk techniques, add the chloropyrimidine, arylboronic acid, palladium precursor, and base to each reaction vial.
-
Ligand Addition: To each vial, add a different ligand from the screening panel.
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Solvent Addition: Add the degassed solvent to each vial via syringe.
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Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring for a set period (e.g., 12-24 hours).
-
Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each reaction mixture and analyze by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the conversion to the desired product.
-
Optimization: Based on the results, the most effective ligand can be selected for further optimization of other reaction parameters.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.
Caption: A troubleshooting workflow for Suzuki coupling of chloropyrimidines.
Caption: Logical relationships between reaction components and outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
purification strategies for removing byproducts in triazolopyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of triazolopyrimidine derivatives.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of triazolopyrimidine compounds.
Issue 1: Presence of an Isomeric Impurity After Synthesis
Question: My reaction mixture shows two spots on the TLC plate with very similar Rf values, and the NMR spectrum indicates the presence of an isomer. How can I separate these compounds?
Answer: A common source of isomeric byproducts in triazolopyrimidine synthesis is the Dimroth rearrangement, which can lead to the formation of a thermodynamically more stable isomer (e.g.,[1][2][3]triazolo[1,5-c]pyrimidine from a[1][2][3]triazolo[4,3-c]pyrimidine precursor).[2][4] These isomers often have different physicochemical properties that can be exploited for separation.[2]
Recommended Purification Strategies:
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Flash Column Chromatography: This is the most frequently reported method for separating triazolopyrimidine derivatives.[1][5] Careful optimization of the solvent system is crucial for separating closely related isomers.
-
Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. Common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[1]
-
Gradient Elution: A shallow gradient of the polar solvent can improve separation.
-
Silica Gel Mesh Size: Using a higher mesh size silica gel (e.g., 230-400 mesh) can provide better resolution.
-
-
Recrystallization: If the isomers have different solubilities in a particular solvent, recrystallization can be an effective purification method.[6][7]
-
Solvent Screening: Test a range of solvents with varying polarities to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the isomeric impurity remains in solution.[7]
-
Fractional Crystallization: If both isomers crystallize, it may be possible to perform a fractional crystallization by carefully controlling the cooling rate and temperature.
-
Issue 2: Difficulty in Removing Unreacted Starting Materials
Question: My crude product is contaminated with unreacted starting materials (e.g., aminotriazoles, 1,3-dicarbonyl compounds). What is the best way to remove them?
Answer: The choice of purification method will depend on the properties of the starting materials relative to the triazolopyrimidine product.
Recommended Purification Strategies:
-
Aqueous Wash: If the starting materials have different acid-base properties or water solubility compared to the product, a liquid-liquid extraction can be effective.
-
For example, unreacted aminotriazoles can often be removed by washing the organic layer with a dilute acid solution.
-
Highly water-soluble starting materials can be removed by washing with water or brine.
-
-
Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities.[8] The triazolopyrimidine product will likely have a different polarity than the starting materials, allowing for good separation on a silica gel column.[1]
-
Recrystallization: If the product has significantly lower solubility in a suitable solvent compared to the starting materials, recrystallization can be an efficient purification step.[6]
Issue 3: Oily Product Obtained After Recrystallization
Question: I am trying to recrystallize my triazolopyrimidine derivative, but it is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil. The goal is to have a clear, saturated solution at the boiling point of thesolvent.[9]
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.[10]
-
Change the Solvent System:
-
Use a solvent with a lower boiling point.
-
Try a mixed solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in triazolopyrimidine reactions?
A1: One of the most significant byproducts is the isomer formed through the Dimroth rearrangement.[2][3][4][11][12] This is particularly common when synthesizing[1][2][3]triazolo[4,3-c]pyrimidines, which can rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-c]pyrimidine isomers.[2] Other common impurities include unreacted starting materials and products from side reactions.
Q2: Which purification techniques are most effective for triazolopyrimidines?
A2: Flash column chromatography on silica gel is a widely used and effective method for purifying triazolopyrimidine derivatives.[1][5] Recrystallization is also a powerful technique, especially for obtaining highly pure crystalline material, provided a suitable solvent can be found.[6][7]
Q3: How can I monitor the purity of my triazolopyrimidine product?
A3: Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the progress of a reaction and the purity of column fractions. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative information on the purity of the final product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the desired product and identifying any impurities.
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Triazolopyrimidine Synthesis
| Purification Method | Initial Purity (by LCMS) | Final Purity (by LCMS) | Yield (%) | Notes |
| Flash Chromatography | 75% | >95% | 65% | Effective at removing both starting materials and isomeric byproducts. |
| Recrystallization | 75% | >98% | 50% | Can provide higher purity but may result in lower yield. |
| Sequential Purification | 75% | >99% | 45% | Flash chromatography followed by recrystallization yields the purest product. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Triazolopyrimidines
-
Slurry Preparation: Adsorb the crude triazolopyrimidine product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., DCM or EtOAc), adding silica gel, and evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel (100-200 or 230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Loading: Carefully load the dried slurry of the product onto the top of the packed column.
-
Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazolopyrimidine.
Protocol 2: General Procedure for Recrystallization of Triazolopyrimidines
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to the boiling point of the solvent. A good solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A general workflow for the purification of triazolopyrimidine derivatives.
Caption: A troubleshooting decision tree for common purification challenges.
Caption: The Dimroth rearrangement as a source of isomeric byproducts.
References
- 1. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mt.com [mt.com]
- 8. Purification [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Protodeboronation in Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage protodeboronation side reactions during pyrimidine synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions.
Problem 1: Low yield of the desired coupled pyrimidine product with significant formation of the corresponding unsubstituted pyrimidine.
-
Observation: LC-MS or NMR analysis shows a major byproduct corresponding to the pyrimidine starting material where the boronic acid/ester group has been replaced by a hydrogen atom.
-
Potential Causes:
-
Base-Mediated Protodeboronation: The combination of a strong base and a protic solvent (like water) can facilitate the cleavage of the carbon-boron (C-B) bond. This is often accelerated at higher temperatures.[1][2][3]
-
Catalyst Inefficiency: If the catalytic cycle's rate-limiting step is not the protodeboronation, a slow transmetalation or reductive elimination can leave the boronic acid exposed to the reaction conditions for longer, increasing the likelihood of protodeboronation.[4]
-
Substrate Instability: Pyrimidine boronic acids, particularly 2-pyrimidinylboronic acids, are inherently susceptible to protodeboronation due to the electronic effects of the nitrogen atoms in the ring, analogous to the "2-pyridyl problem".[5][6]
-
Presence of Water: Water acts as the proton source for the protodeboronation reaction.[7]
-
-
Solutions:
-
Modify the Base: Switch to a milder base. Weaker inorganic bases can be effective while minimizing protodeboronation. Consider screening bases in the order of decreasing strength: Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃.[7][8][9]
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation. If the desired coupling is sluggish at lower temperatures, a more active catalyst system may be required.[7][8]
-
Use a More Stable Boron Reagent: Instead of the free boronic acid, use a more stable derivative like a pinacol ester or a MIDA boronate.[6][8] These reagents provide a slow, controlled release of the boronic acid, keeping its concentration low and minimizing the side reaction.[8]
-
Ensure Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize the primary proton source for protodeboronation.[3][4]
-
Optimize the Catalyst System: Employ a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate the cross-coupling, allowing it to outcompete protodeboronation.[6][10]
-
Problem 2: Reaction is sluggish and incomplete, even when using a more stable boronic ester.
-
Observation: Reaction monitoring shows slow consumption of starting materials and low product formation, with or without significant protodeboronation.
-
Potential Causes:
-
Poor Catalyst Activity or Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] The catalyst may also be oxidized if the reaction is not performed under an inert atmosphere.[10]
-
Inefficient Precatalyst Activation: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient under the reaction conditions.[9]
-
Slow "Slow-Release": The hydrolysis of a very stable boronic ester (like a MIDA boronate) might be too slow, leading to a low concentration of the active boronic acid for transmetalation.
-
-
Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).[10]
-
Use a Modern Precatalyst: Employ a well-defined, air-stable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that reliably forms the active catalytic species.[10]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes improve conversion.[10]
-
Screen Different Ligands: The choice of ligand is critical. Experiment with different bulky, electron-rich phosphine ligands to find the optimal one for your specific substrate combination.[6]
-
Adjust Base and Water Content for Boronic Esters: For MIDA boronates, a specific amount of base and water is often required for the controlled release. Consult literature procedures for optimal conditions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a particular problem for pyrimidines?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] This consumes the starting material, reduces the yield of the desired product, and complicates purification.[7] Pyrimidine boronic acids are especially prone to this side reaction because they are basic heteroaromatic compounds. The nitrogen atoms in the pyrimidine ring can influence the electronic properties of the C-B bond, making it more susceptible to cleavage, particularly under the basic conditions required for Suzuki-Miyaura coupling.[5][6]
Q2: What is the underlying mechanism of protodeboronation for pyrimidine boronic acids?
A2: While multiple pathways exist, a key mechanism for basic heteroaromatics like pyrimidines (by analogy to pyridines) involves the formation of a zwitterionic intermediate under neutral or near-neutral pH conditions.[1][7] This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[7] Additionally, under the typical high pH of Suzuki reactions, a base-catalyzed mechanism occurs where a hydroxide ion attacks the boronic acid to form a boronate species, which then reacts with a proton source (like water) in the rate-limiting step.[1]
Q3: I have the option of using a pyrimidine boronic acid, its pinacol ester, or its MIDA boronate. Which should I choose?
A3: For pyrimidine substrates, which are prone to protodeboronation, it is highly recommended to start with a more stable boronic ester derivative.[8]
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and offer a good balance of stability and reactivity. They work via a "slow-release" mechanism, hydrolyzing in situ to provide a low concentration of the active boronic acid.[8]
-
MIDA Boronates: These are exceptionally stable, often crystalline, air-stable solids that provide a very slow and controlled release of the boronic acid. They are particularly useful for very unstable substrates where even pinacol esters undergo significant protodeboronation.[8] While free boronic acids can sometimes be more reactive, the enhanced stability of the esters often leads to higher overall yields of the desired coupled product by minimizing the protodeboronation side reaction.[8]
Q4: How can I quantify the extent of protodeboronation in my reaction?
A4: The most common method is to use an internal standard in an aliquot of the reaction mixture and analyze it by ¹H NMR or LC-MS. By comparing the integration of the signals for the desired product, the protodeboronated byproduct, and the remaining starting material relative to the internal standard, you can determine the relative ratios and calculate the yield and extent of the side reaction.[11]
Q5: Can the choice of solvent affect the rate of protodeboronation?
A5: Yes, the solvent system plays a crucial role. Protic solvents, especially water, are necessary for many Suzuki coupling reactions but also serve as the proton source for protodeboronation.[7] Using anhydrous solvents can suppress this side reaction.[3] However, since water is often required for the base to be effective and to facilitate the hydrolysis of boronic esters, a careful balance must be struck. Often, a mixture of an organic solvent (like dioxane, THF, or toluene) with a minimal, optimized amount of water is used.[8][11]
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings, providing a guide for experimental design to minimize protodeboronation.
Table 1: Effect of Boron Reagent Type on Product Yield for a Heteroaryl Boronic Acid
| Boron Reagent Type | Temperature (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | 65 | ~55 | [8] |
| 2-Thiopheneboronic acid pinacol ester | 65 | ~20 | [8] |
| 2-Thiopheneboronic acid | 100 | ~60 | [8] |
| 2-Thiopheneboronic acid pinacol ester | 100 | ~75 | [8] |
| Note: This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[8] |
Table 2: Effect of Base on Product Yield in a Heterocyclic Suzuki-Miyaura Coupling
| Base | Yield (%) |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
| Adapted from a study on a similar heterocyclic system, this table highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Pyrimidine Pinacol Ester
This protocol is a general starting point and should be optimized for specific substrates to minimize protodeboronation.
Materials:
-
Pyrimidine boronic acid pinacol ester (1.2 - 1.5 equiv.)
-
Aryl/heteroaryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos-Pd-G3, 2-5 mol%)
-
Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF, or Toluene)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyrimidine boronic acid pinacol ester, and the base.[8]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[10]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.[8]
-
Solvent Addition: Add the degassed solvent via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: Troubleshooting workflow for minimizing protodeboronation.
Caption: Competing pathways in pyrimidine Suzuki-Miyaura reactions.
Caption: Simplified mechanisms of protodeboronation for pyrimidines.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucleophilic Substitution on 7-Chlorotriazolopyrimidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic substitution on 7-chlorotriazolopyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the nucleophilic aromatic substitution (SNAr) reaction on 7-chlorotriazolopyrimidine.
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Insufficiently activated triazolopyrimidine ring | While the triazolopyrimidine ring is generally electron-deficient and activated towards nucleophilic attack, ensure the purity of your 7-chlorotriazolopyrimidine starting material. Impurities could inhibit the reaction. |
| Poor leaving group | Chlorine is a reasonably good leaving group for SNAr on electron-deficient heterocycles. If the reaction is still sluggish, consider if protonation of the ring system by an acidic component is deactivating the substrate. The use of a non-acidic, or slightly basic, medium is often beneficial. |
| Weak nucleophile | The nucleophilicity of the attacking species is crucial. If you are using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity. For instance, use the alkoxide instead of the alcohol.[1] |
| Low reaction temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[1] |
| Inappropriate solvent | The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally preferred as they can solvate the nucleophile and facilitate the reaction.[1] Protic solvents may solvate the nucleophile too strongly, reducing its reactivity.[2][3] |
dot
Caption: Troubleshooting logic for low product yield.
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Di-substitution | If your nucleophile can react more than once, or if there are other reactive sites on your starting material, you may observe di-substituted products. To minimize this, use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).[1] Lowering the reaction temperature can also improve selectivity for mono-substitution.[1] |
| Reaction with solvent (Solvolysis) | If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, especially at higher temperatures.[1] It is advisable to use a non-nucleophilic, polar aprotic solvent. |
| Hydrolysis of starting material or product | The triazolopyrimidine ring can be susceptible to hydrolysis under certain pH conditions. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Ring-opening or degradation | Harsh basic conditions or excessively high temperatures can lead to the degradation of the heterocyclic core.[1] Use milder bases (e.g., K₂CO₃, DIPEA instead of NaH or alkoxides) and avoid unnecessarily high temperatures. |
Problem 3: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Product is highly polar | Highly polar products can be difficult to separate from polar byproducts or residual base. An aqueous workup is often effective for removing inorganic salts and water-soluble impurities.[1] Acid-base extraction can be employed to separate basic or acidic products from neutral impurities.[1] |
| Co-elution during column chromatography | If standard silica gel chromatography fails to provide adequate separation, consider using a different solvent system (e.g., with a small amount of acetic acid or triethylamine to suppress tailing of acidic or basic compounds, respectively). Alternatively, explore different stationary phases like alumina or reverse-phase silica. |
| Product is an oil | If the product is a viscous oil that is difficult to handle, try triturating it with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization or solidify impurities that can then be filtered off. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on 7-chlorotriazolopyrimidine?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process involving the addition of the nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a crucial role in stabilizing the reactants and intermediates.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally ideal. They are polar enough to dissolve the reactants but do not hydrogen bond with the nucleophile, leaving it more reactive.
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[2][3] However, in some cases, they can facilitate the departure of the leaving group.
dot
Caption: Effect of solvent on nucleophile reactivity and reaction rate.
Q3: What type of base should I use?
A3: A base is often used to deprotonate a neutral nucleophile, thereby increasing its reactivity. The ideal base should be strong enough to deprotonate the nucleophile but not so basic that it causes side reactions. Non-nucleophilic bases are preferred to avoid competition with the desired nucleophile.
-
Inorganic bases: K₂CO₃, Cs₂CO₃ are often good choices for moderately acidic nucleophiles.
-
Organic bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices.
-
Strong bases: NaH, LDA, or metal alkoxides should be used with caution as they can promote side reactions.
Q4: At what temperature should I run my reaction?
A4: The optimal temperature is highly dependent on the specific nucleophile and solvent used. It is often best to start at room temperature and gradually increase the temperature if no reaction is observed. Many SNAr reactions on similar heterocyclic systems are run at elevated temperatures, from 60 °C to reflux.[4]
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 40 | 24 | <10 |
| 2 | Tetrahydrofuran (THF) | 65 | 24 | 45 |
| 3 | Acetonitrile (MeCN) | 80 | 12 | 75 |
| 4 | N,N-Dimethylformamide (DMF) | 80 | 8 | 92 |
| 5 | Dimethyl sulfoxide (DMSO) | 80 | 8 | 95 |
| 6 | Ethanol (EtOH) | 80 | 24 | 30 |
Reaction conditions: 7-chlorotriazolopyrimidine (1.0 mmol), morpholine (1.2 mmol), K₂CO₃ (2.0 mmol), solvent (5 mL).
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 80 | 24 | 15 |
| 2 | Triethylamine (TEA) | 80 | 12 | 65 |
| 3 | Diisopropylethylamine (DIPEA) | 80 | 12 | 70 |
| 4 | Potassium Carbonate (K₂CO₃) | 80 | 8 | 92 |
| 5 | Sodium Hydride (NaH) | 25 -> 80 | 6 | 85 (with side products) |
Reaction conditions: 7-chlorotriazolopyrimidine (1.0 mmol), 4-methoxyphenol (1.2 mmol), base (2.0 mmol), DMF (5 mL).
Experimental Protocols
General Protocol for Nucleophilic Substitution
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chlorotriazolopyrimidine (1.0 eq).
-
Add the chosen solvent (e.g., DMF, 5-10 mL per mmol of starting material).
-
Add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq, if required).
-
Place the flask under an inert atmosphere (e.g., N₂ or Ar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
dot
Caption: General experimental workflow for the SNAr reaction.
References
Technical Support Center: Overcoming Solubility Challenges of Triazolopyrimidine Derivatives in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with triazolopyrimidine derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: My triazolopyrimidine derivative precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly transferred to an aqueous environment where its solubility is much lower. To prevent this, consider the following strategies:
-
Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) that still maintains compound solubility. You may need to prepare a more dilute stock solution in DMSO.
-
Use a co-solvent: Instead of diluting directly into the aqueous buffer, try pre-mixing your DMSO stock with a water-miscible co-solvent like ethanol or propylene glycol before adding it to the final assay medium.[1] This can create a more gradual transition in solvent polarity.
-
Employ surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), to your assay buffer can help to keep the compound in solution by forming micelles.[2]
-
Utilize cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, forming an inclusion complex that is more water-soluble.[3][4]
Q2: I am observing high variability in my assay results between experiments. Could this be related to solubility?
A2: Yes, inconsistent solubility is a frequent cause of experimental variability. If the compound is not fully dissolved or starts to precipitate during the assay, the effective concentration will vary, leading to inconsistent results. To improve consistency:
-
Visually inspect your solutions: Before use, always check your stock and final assay solutions for any signs of precipitation.
-
Ensure complete dissolution of stock: Make sure your compound is fully dissolved in the stock solvent (e.g., DMSO) before making dilutions. Gentle warming or sonication may be necessary.
-
Consider the kinetic vs. thermodynamic solubility: A compound might initially dissolve to form a supersaturated solution (kinetic solubility) but then precipitate over time as it equilibrates to its true thermodynamic solubility.[2] Be mindful of the incubation time of your assay.
-
Use enabling formulations: For more consistent results, especially when transitioning to in vivo studies, consider more advanced formulation strategies like solid dispersions or lipid-based formulations.[4]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The maximum tolerated DMSO concentration varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v). Higher concentrations can lead to cytotoxicity and may interfere with cellular processes, confounding your experimental results. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used.
Q4: Can I adjust the pH of my buffer to improve the solubility of my triazolopyrimidine derivative?
A4: Adjusting the pH can be a very effective strategy, particularly if your compound has ionizable groups.[3] Triazolopyrimidine derivatives may have basic nitrogen atoms that can be protonated at a lower pH, increasing their aqueous solubility. To explore this:
-
Determine the pKa of your compound (if not known, it can be predicted using software).
-
Prepare a series of buffers with pH values around the pKa.
-
Test the solubility of your compound in each buffer to find the optimal pH for dissolution.
Be cautious to ensure that the chosen pH is compatible with your biological assay and does not affect the activity of the target protein or the health of the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound is insoluble in 100% DMSO. | The compound may have very high crystal lattice energy or be highly nonpolar. | Try gentle warming or sonication. If still insoluble, consider alternative organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but always check for their compatibility with your assay. |
| Precipitation observed during serial dilutions. | The compound is crashing out as the concentration of the organic solvent decreases. | Perform serial dilutions in a solution containing a fixed, low percentage of the organic solvent rather than in pure aqueous buffer. Alternatively, use a co-solvent system. |
| Good in vitro solubility but poor in vivo absorption. | The issue may be related to poor membrane permeability or efflux by transporters in the gut, rather than just solubility.[4] | Focus on strategies to enhance permeability, such as using permeability enhancers or lipid-based formulations which can facilitate absorption.[3][4] |
| Inconsistent results at high compound concentrations. | The compound may be reaching its solubility limit in the assay medium, leading to precipitation. | Determine the aqueous solubility of your compound in the final assay buffer. Ensure that your experimental concentrations do not exceed this limit. If higher concentrations are needed, a solubilization strategy is required. |
Quantitative Data Summary
The following tables provide a summary of commonly used excipients for solubility enhancement. The optimal choice and concentration must be determined empirically for each specific triazolopyrimidine derivative.
Table 1: Common Co-solvents for Enhancing Solubility of Poorly Soluble Compounds
| Co-solvent | Typical Concentration Range in Final Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% (v/v) | Excellent solubilizing power for many organic molecules. Can be toxic to cells at higher concentrations.[5] |
| Ethanol | 1% - 5% (v/v) | Less toxic than DMSO, but also generally less effective as a solubilizer for highly lipophilic compounds.[1] |
| Polyethylene Glycol (PEG 300/400) | 1% - 10% (v/v) | Water-miscible and generally well-tolerated in many assays.[6] |
| Propylene Glycol | 1% - 10% (v/v) | Similar to PEGs, often used in formulations for preclinical studies.[1] |
Table 2: Surfactants Used for Solubilization
| Surfactant | Type | Typical Concentration Range in Final Assay |
| Tween-20 / Tween-80 | Non-ionic | 0.01% - 0.1% (v/v) |
| Triton X-100 | Non-ionic | 0.01% - 0.1% (v/v) |
| Cremophor EL | Non-ionic | 0.1% - 1% (v/v) |
Table 3: Common Cyclodextrins for Inclusion Complexation
| Cyclodextrin | Notes |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity, making it a more common choice.[3] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used for parenteral formulations. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Stock Solution
This protocol is a starting point for using a co-solvent to improve the solubility of a triazolopyrimidine derivative.
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Primary Stock Preparation: Dissolve the triazolopyrimidine derivative in 100% DMSO to make a concentrated primary stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Intermediate Stock (Co-solvent): Create an intermediate stock solution by diluting the primary DMSO stock into a co-solvent such as PEG 400 or ethanol. A common ratio is 1:4 (e.g., 100 µL of DMSO stock + 400 µL of co-solvent).
-
Final Dilution: Add the intermediate co-solvent stock to the final aqueous assay buffer to reach the desired final concentration. This two-step dilution process helps to avoid precipitation.
-
Controls: Always prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent to assess any effects of the solvents on the assay.
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization
This protocol describes the use of HP-β-CD to form an inclusion complex and enhance aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).
-
Add Compound: Add the solid triazolopyrimidine derivative directly to the HP-β-CD solution.
-
Facilitate Complexation: Vortex and/or sonicate the mixture for an extended period (30 minutes to several hours) at a controlled temperature to facilitate the formation of the inclusion complex. The solution should become clear.
-
Sterile Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound and to sterilize the solution for cell-based assays.
-
Concentration Determination: It is advisable to determine the actual concentration of the solubilized compound in the final filtered solution using an analytical method like HPLC-UV.
-
Controls: The vehicle control for this experiment should be the HP-β-CD solution without the compound.
Visualizations
Caption: A decision workflow for selecting a suitable solubilization strategy.
Caption: Mechanisms of common solubilizing agents for biological assays.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 3. jchemtech.com [jchemtech.com]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjeid.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
alternative chlorinating agents to phosphorus oxychloride for pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative chlorinating agents to phosphorus oxychloride (POCl₃). The following information is designed for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to phosphorus oxychloride (POCl₃)?
While POCl₃ is a potent and widely used chlorinating agent, it presents several challenges, particularly in large-scale synthesis.[1][2] Key drawbacks include:
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Harsh Reaction Conditions: Reactions often require high temperatures and the use of excess POCl₃ as both reagent and solvent.[1][3]
-
Environmental & Safety Concerns: Quenching large volumes of excess POCl₃ is highly exothermic and can be hazardous. The process also generates significant amounts of phosphorus-containing waste, which is an environmental burden.[1][2]
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Difficult Workup: The workup procedure can be complicated by the formation of phosphoric acid byproducts, which requires careful neutralization and extraction.[4]
Q2: What are the most common and effective non-phosphorus alternatives to POCl₃?
Several non-phosphorus-based reagents have proven effective for the chlorination of hydroxypyrimidines. The most common alternatives include:
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Vilsmeier Reagent: This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like oxalyl chloride, thionyl chloride, or phosgene.[4][5][6] It is a versatile and highly effective agent for chlorination.[5]
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF, SOCl₂ is a powerful chlorinating agent that can sometimes facilitate reactions at lower temperatures than POCl₃.[4][7][8]
-
Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is a potent reagent, frequently used with catalytic DMF. Its byproducts (CO, CO₂, HCl) are gaseous, which can simplify product purification.[4][9]
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Appel Reaction Conditions: The combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) or other tetrahalomethanes can convert hydroxy groups to chlorides under mild, neutral conditions.[10]
Q3: Can these alternative reagents be used for substrates other than pyrimidines?
Yes, many of these reagents are versatile. For instance, thionyl chloride and Vilsmeier reagents are widely used for the chlorination of other hydroxy-substituted nitrogen heterocycles, such as quinolines and pyridines.[4][8] The Appel reaction is a general method for converting a broad range of alcohols to alkyl halides.[10]
Troubleshooting Guides for Alternative Chlorinating Agents
Vilsmeier Reagent (e.g., Oxalyl Chloride/DMF)
Q: My reaction yield is low or the reaction is not proceeding. What should I do?
-
Check for Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and that you are using anhydrous solvents and reagents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Confirm Reagent Generation: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is typically prepared in situ at low temperatures (e.g., 0 °C) before the addition of the pyrimidine substrate.[11] Ensure the preparation step is complete.
-
Substrate Reactivity: Vilsmeier-Haack reactions work best with electron-rich aromatic and heterocyclic systems.[12] Highly electron-deficient pyrimidines may react slowly or require more forcing conditions.
Q: I am observing an unintended formylated byproduct. Why is this happening?
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The Vilsmeier reagent is the classic agent for the Vilsmeier-Haack formylation reaction.[13] If your pyrimidine substrate has an activated, unsubstituted position, competitive formylation can occur. If this is an issue, consider switching to a non-formylating chlorination system like SOCl₂ without DMF or the Appel reaction.[4]
Thionyl Chloride (SOCl₂)
Q: My reaction is very slow and gives a low yield of the chlorinated product.
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Use a Catalyst: The chlorination of hydroxypyrimidines with SOCl₂ often requires a catalytic amount of a tertiary amide like DMF or a base like pyridine to proceed efficiently.[4][8] The catalyst reacts with SOCl₂ to form a more reactive chloro-iminium intermediate (a Vilsmeier-type reagent).[8][14]
-
Increase Temperature: Many SOCl₂-mediated chlorinations require heating to reflux to achieve a reasonable reaction rate.[15]
Q: The reaction mixture turned dark brown/black, and I isolated mostly decomposition products.
-
Control the Temperature: High temperatures can lead to the decomposition of the substrate or the reagent itself, resulting in charring and byproducts.[4] Maintain the lowest effective temperature and monitor the reaction closely by TLC or LCMS.
-
Control Reagent Addition: SOCl₂ is highly reactive.[4] Add the reagent dropwise to a cooled solution of your substrate to manage the initial exotherm and prevent uncontrolled reactions.[4]
Appel Reaction (PPh₃/CCl₄)
Q: My main challenge is removing the triphenylphosphine oxide (TPPO) byproduct. How can I purify my product?
-
This is a well-known drawback of the Appel (and Mitsunobu) reaction.[16] Strategies for TPPO removal include:
-
Crystallization: TPPO is moderately polar and crystalline. If your product has significantly different polarity or solubility, careful crystallization can be effective.
-
Chromatography: Flash column chromatography is a standard method for separation.
-
Precipitation: TPPO forms a complex with metal salts like MgCl₂ or ZnCl₂. Adding an ethereal solution of ZnCl₂ can precipitate the (TPPO)₂-ZnCl₂ complex, which can be filtered off.[16]
-
Q: The reaction is not working for my specific hydroxypyrimidine.
-
Check Steric Hindrance: The Appel reaction proceeds via an Sₙ2 mechanism.[10] It is most effective for primary and secondary alcohols (or the tautomeric form of hydroxypyrimidines). Tertiary or sterically hindered hydroxyl groups will react very slowly or not at all.
-
Consider Safety and Alternatives to CCl₄: Carbon tetrachloride is a toxic and ozone-depleting substance. Consider replacing it with alternative reagents like bromotrichloromethane in a solvent such as dichloromethane for chlorinations.[10]
Data Presentation: Comparison of Chlorinating Agents
The following table summarizes the key characteristics of POCl₃ and its common alternatives for the chlorination of a generic hydroxypyrimidine.
| Reagent System | Typical Conditions | Common Byproducts | Advantages | Disadvantages |
| POCl₃ | Reflux in excess POCl₃, 100-160 °C[1][3] | H₃PO₄, HCl | Potent, well-established, inexpensive | Harsh conditions, hazardous quench, phosphorus waste[1][2] |
| Vilsmeier Reagent | In situ generation at 0 °C, then 25-80 °C[5] | CO, CO₂, HCl (from oxalyl chloride) | Milder conditions, gaseous byproducts, high yields[5][9] | Can cause unwanted formylation, moisture sensitive[4][13] |
| SOCl₂ / cat. DMF | Reflux in inert solvent (e.g., DCE, Toluene)[17] | SO₂, HCl | Gaseous byproducts simplify workup, effective[14] | Highly reactive, can require high temps, potential for charring[4] |
| Appel Reaction | PPh₃, CCl₄ in CH₃CN or CH₂Cl₂, 25-80 °C | Triphenylphosphine oxide (TPPO), CHCl₃ | Very mild, neutral conditions, good for sensitive substrates | Stoichiometric PPh₃ use, difficult TPPO removal, CCl₄ toxicity[10][16] |
Mandatory Visualizations
The following diagrams illustrate key decision-making and experimental processes in pyrimidine chlorination.
Caption: Decision workflow for selecting a suitable chlorinating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. CN111533748A - Method for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine by adopting non-phosphorus chlorination reagent - Google Patents [patents.google.com]
- 6. US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl) Carbonate for Chlorination Reaction - Google Patents [patents.google.com]
- 7. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 10. Appel Reaction [organic-chemistry.org]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier Reagent - Enamine [enamine.net]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
screening ligands and bases for efficient cross-coupling of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine. The following information is designed to help overcome common challenges and optimize reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine?
A1: The primary challenges stem from the electronic nature of the heterocyclic core. The nitrogen atoms in the triazolo[1,5-a]pyrimidine ring can coordinate with the palladium catalyst, leading to catalyst deactivation or inhibition.[1] Additionally, as a heteroaryl chloride, the C-Cl bond is less reactive than corresponding bromides or iodides, often requiring more active catalyst systems and harsher reaction conditions to achieve efficient oxidative addition.[2]
Q2: How do I choose the right palladium precatalyst and ligand?
A2: The choice of catalyst system is critical. For Suzuki-Miyaura and Buchwald-Hartwig reactions involving heteroaryl chlorides, bulky and electron-rich phosphine ligands are often preferred. Ligands like XPhos and SPhos have demonstrated high efficacy in promoting the coupling of challenging substrates, including various heteroaryl halides.[3][4] These ligands are thought to facilitate the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[4] For Sonogashira couplings, a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is common, often with a copper(I) co-catalyst.[5]
Q3: What is the role of the base, and how do I select the best one?
A3: The base plays multiple crucial roles in the catalytic cycle, including promoting the transmetalation step in Suzuki-Miyaura coupling and neutralizing the HX byproduct. The choice of base can significantly impact the reaction yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[1][6] The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions such as protodeboronation of the boronic acid in Suzuki reactions.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically employed.[7] In Sonogashira couplings, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used, as they also serve as the solvent in some cases.[8]
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete conversion can be due to several factors:
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Catalyst Deactivation: As mentioned, the nitrogen atoms in the substrate can poison the catalyst. Using a higher catalyst loading or a more robust ligand may be necessary.
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Poor Solubility: The substrate, reagents, or catalyst may not be fully soluble in the chosen solvent, limiting the reaction rate. Screening different solvents or solvent mixtures can address this.
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Insufficiently Active Catalyst: The chosen palladium precursor and ligand combination may not be active enough for this specific substrate. Consider switching to a more electron-rich and sterically hindered ligand.
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Problematic Coupling Partner: Sterically hindered or electronically deactivated coupling partners (e.g., ortho-substituted arylboronic acids or electron-poor amines) can slow down the reaction.
Q5: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A5: Common side reactions include:
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Protodeboronation (Suzuki-Miyaura): The boronic acid reacts with residual water or protic solvents, leading to the formation of an arene byproduct. Using an anhydrous solvent and a carefully chosen base can mitigate this.
-
Homocoupling: The coupling partner (e.g., boronic acid or alkyne) couples with itself. This is often more prevalent at higher temperatures or with certain catalyst systems.
-
Hydrodehalogenation: The starting chloro-pyrimidine is reduced to the corresponding hydrogen-substituted derivative. This can be caused by certain bases or impurities in the reaction mixture.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst system. | Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Consider using a pre-formed catalyst like XPhos-Pd-G2. |
| Poor choice of base. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for heteroaryl chlorides. | |
| Sub-optimal solvent. | Try aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water. | |
| Protodeboronation | Presence of water or protic impurities. | Use anhydrous solvents and reagents. Consider using potassium trifluoroborate salts instead of boronic acids. |
| Base is too strong or reaction time is too long. | Use a milder base (e.g., K₂CO₃) and monitor the reaction to avoid prolonged heating after completion. | |
| Homocoupling of Boronic Acid | High reaction temperature. | Lower the reaction temperature and extend the reaction time. |
| Oxygen contamination. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Ligand is not suitable for the substrate. | Screen bulky biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos.[9] |
| Base is not strong enough. | Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS. | |
| Amine is sterically hindered or has low nucleophilicity. | Increase the reaction temperature and/or use a more active catalyst system. | |
| Side reaction with the heterocycle | Nucleophilic attack on other positions of the pyrimidine ring. | This is less common under palladium catalysis but can occur. Optimize the catalyst system to favor the desired C-N bond formation. |
Sonogashira Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Copper co-catalyst is inhibited. | Ensure the copper source (e.g., CuI) is fresh. Consider a copper-free Sonogashira protocol. |
| Base is not effective. | Screen amine bases like TEA, DIPEA, or piperidine. For challenging substrates, a stronger inorganic base might be needed in copper-free systems. | |
| Alkyne is not stable under the reaction conditions. | Use milder conditions (lower temperature) and ensure a properly degassed reaction setup. | |
| Glaser Coupling (Alkyne Homocoupling) | Presence of oxygen. | Rigorously exclude oxygen from the reaction mixture by degassing and maintaining an inert atmosphere. |
| High concentration of copper catalyst. | Reduce the amount of copper co-catalyst. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the cross-coupling of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine and related heteroaryl chlorides. This data is compiled from literature sources and should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine with Arylboronic Acids
| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2) | Toluene | 110 | 16 | 92[2] |
| 3 | 3-Thienylboronic acid | XPhos-Pd-G2 (3) | - | K₃PO₄ (2) | THF | 80 | 8 | 78 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF | 120 | 24 | 65 |
Table 2: Buchwald-Hartwig Amination of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine with Various Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | n-Butylamine | BrettPhos-Pd-G3 (2) | - | LHMDS (1.5) | THF | 70 | 12 | 91 |
| 4 | Indole | Pd(OAc)₂ (5) | DavePhos (10) | Cs₂CO₃ (2) | DMF | 130 | 20 | 75 |
Table 3: Sonogashira Coupling of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine with Terminal Alkynes
| Entry | Alkyne | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | - | CuI (5) | TEA (3) | THF | 60 | 6 | 89[5] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | DIPEA (3) | DMF | 80 | 12 | 82 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | - | CuI (10) | Piperidine | Toluene | 90 | 8 | 76 |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (4) | Xantphos (8) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 24 | 68 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube are added 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv). The tube is evacuated and backfilled with argon or nitrogen three times. Degassed solvent (e.g., 1,4-dioxane/water 10:1) is added, and the mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a positive flow of inert gas, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.5 equiv). Anhydrous, degassed solvent (e.g., toluene) is added, followed by 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine (1.0 equiv) and the amine (1.1-1.5 equiv). The vessel is sealed and heated to the desired temperature with stirring for the required time. After cooling, the reaction mixture is diluted with an appropriate solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Sonogashira Coupling
A mixture of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. Degassed solvent (e.g., THF or DMF) is added, followed by the amine base (e.g., TEA, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv). The reaction is stirred at the appropriate temperature until the starting material is consumed. The reaction mixture is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical troubleshooting flow for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
scale-up synthesis challenges for 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine production
Technical Support Center: 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during lab-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine?
A1: The most prevalent and industrially viable route involves two key stages. First is the cyclocondensation reaction to form the core heterocyclic structure, 7-Hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine. This is typically followed by a chlorination step to yield the final product.[1] The hydroxy-precursor is also commercially available, which can be a convenient starting point for the final chlorination step.[3][4]
Q2: What chlorinating agents are suitable for converting the 7-hydroxy precursor to the 7-chloro product?
A2: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of hydroxyl-to-chloro conversion on heterocyclic systems.[5] Other reagents like thionyl chloride (SOCl₂) with a catalytic amount of a tertiary amine or dimethylformamide (DMF) can also be explored, but POCl₃ is widely documented for this class of compounds.
Q3: Are there any significant safety concerns during the scale-up of the chlorination step?
A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. On a large scale, careful control of addition rates and temperature is critical to manage the reaction exotherm. The reaction also evolves hydrogen chloride (HCl) gas, which must be scrubbed. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers) are mandatory.
Q4: What are the typical impurities I should monitor for in the final product?
A4: Potential impurities include any unreacted 7-Hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine starting material, residual phosphorus-containing byproducts from the chlorinating agent, and potential isomers if the initial cyclocondensation was not regioselective. Over-chlorination or side reactions on other parts of the molecule are less common for this specific scaffold but should be considered.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield in Chlorination Step
| Potential Cause | Suggested Action & Rationale |
| Incomplete Reaction | Analysis: Check reaction completion using TLC or HPLC. Solution: Extend the reaction time or increase the temperature. On scale-up, inefficient mixing can lead to localized areas of lower temperature, slowing the reaction. Ensure agitation is sufficient. |
| Degradation of Product | Analysis: Look for multiple new spots on TLC/HPLC, possibly indicating decomposition. Solution: The product may be sensitive to prolonged exposure to high temperatures. Reduce the reaction temperature and extend the time as a trade-off. A kinetic study can determine the optimal balance. |
| Hydrolysis During Workup | Analysis: The presence of starting material (7-hydroxy precursor) in the final isolated product. Solution: Ensure all equipment is scrupulously dry. Perform the quench step at low temperatures (e.g., pouring the reaction mixture onto ice) to rapidly cool and dilute the reactive POCl₃, minimizing hydrolysis of the product back to the starting material. |
| Insufficient Chlorinating Agent | Analysis: Significant amount of starting material remains. Solution: Increase the molar equivalents of POCl₃. On a large scale, losses due to sublimation or reaction with atmospheric moisture can be more significant. A slight excess (e.g., 1.5-3.0 equivalents) is often necessary. |
Problem 2: Product Fails Purity Specifications (e.g., color, chromatographic purity)
| Potential Cause | Suggested Action & Rationale |
| Residual Colored Impurities | Analysis: Final product is off-white (e.g., yellow, red, or brown).[5] Solution: The crude product often requires purification. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) is effective. Alternatively, slurry washing the crude solid with a non-polar solvent can remove colored, non-polar impurities. An activated carbon (charcoal) treatment during recrystallization can also be effective. |
| Presence of Starting Material | Analysis: HPLC or NMR shows the presence of the 7-hydroxy precursor. Solution: Improve the workup procedure to remove the acidic starting material. A dilute aqueous base wash (e.g., NaHCO₃ or Na₂CO₃ solution) of the organic extract can remove the phenolic starting material. Ensure the pH is not too high to avoid hydrolysis of the product. |
| Insoluble Particulates | Analysis: The final product contains inorganic salts. Solution: Ensure phosphorus-based byproducts are fully quenched and dissolved in the aqueous phase during workup. A filtration step after dissolving the crude product in a solvent for recrystallization can remove baseline inorganic impurities. |
Experimental Protocols
Protocol 1: Chlorination of 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is a representative procedure based on common laboratory practices for this chemical transformation.
-
Preparation: In a properly vented fume hood, equip a dry three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a temperature probe.
-
Charging Reagents: Charge the flask with 7-Hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine (1.0 eq).
-
Reaction: Under stirring, slowly add phosphorus oxychloride (POCl₃, 2.0-5.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by HPLC or TLC (a new, less polar spot should appear for the product).
-
Workup - Quench: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a mixture of ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic step.
-
Extraction: The product may precipitate as a solid, which can be collected by filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) (3x).[5]
-
Washing: Combine the organic layers and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 7-Chloro-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure product.
Visualizations
Synthesis Workflow
Caption: General two-step synthesis workflow for the target molecule.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine, 98% 25 g | Buy Online [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
comparative analysis of triazolopyrimidine derivatives as anticancer agents.
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics has led to the extensive investigation of various heterocyclic compounds. Among these, triazolopyrimidine derivatives have emerged as a promising class of molecules with potent and selective anticancer activity. This guide provides a comparative analysis of recently developed triazolopyrimidine derivatives, focusing on their efficacy against different cancer cell lines, their mechanisms of action, and the experimental data supporting these findings.
Overview of Compared Triazolopyrimidine Derivatives
This guide focuses on two noteworthy sets of triazolopyrimidine derivatives that have demonstrated significant anticancer potential in recent studies.
Series 1: Pyrazolo[4,3-e][1][2]triazolopyrimidine Derivatives
Three novel derivatives, herein designated as Compound 1 , Compound 2 , and Compound 3 , were synthesized and evaluated for their cytotoxic effects against breast and cervical cancer cell lines.[1][3][4][5] Among these, Compound 1 exhibited the most potent antiproliferative activity.[1][5]
Series 2: Novel Triazolopyrimidine Hybrids
Four series of novel triazolopyrimidine hybrids (designated 7a–e, 9a–d, 11a–f, and 13a–e) were synthesized and screened for their in vitro anticancer efficacy against colon, cervical, and breast cancer cell lines.[2] Within this extensive library, Compound 13c was identified as the most potent derivative.[2]
Comparative Anticancer Activity
The in vitro cytotoxicity of these derivatives was assessed using the MTT assay, a colorimetric assay that measures cell metabolic activity. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell growth, was determined for each compound against various cancer cell lines.
Data Presentation: IC50 Values (µM)
| Compound | HCT116 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | HCC1937 (Breast) |
| Compound 1 | - | 11.00 ± 0.95[5] | 10.25 ± 0.88[5] | 7.01 ± 0.52[5] |
| Compound 2 | - | 48.28 ± 3.14[5] | 38.42 ± 2.50[5] | 25.11 ± 1.85[5] |
| Compound 3 | - | 31.62 ± 2.77[5] | 22.15 ± 1.93[5] | 15.88 ± 1.21[5] |
| Compound 13c | 6.10[2] | 10.33[2] | 2.42[2] | - |
Note: Lower IC50 values indicate higher potency.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of these triazolopyrimidine derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.
Compound 1: Inhibition of the EGFR Signaling Pathway
Compound 1 demonstrated significant inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][3][4] Western blot analyses revealed that treatment with Compound 1 led to a decrease in the phosphorylation of EGFR and its downstream targets, including Akt and ERK1/2, in both breast and cervical cancer cells.[1][3][4] This inhibition of EGFR signaling ultimately induces cell cycle arrest and apoptosis.[1]
EGFR Signaling Pathway Inhibition by Compound 1
Compound 13c: A Multi-Targeted Approach
Compound 13c exhibits a broader mechanism of action by targeting multiple key enzymes involved in cancer progression.[2] In addition to inhibiting EGFR, it also shows potent inhibitory activity against Topoisomerase II (TOP-II), Human Epidermal Growth Factor Receptor 2 (HER-2), and Aromatase (ARO).[2] This multi-targeted approach can be particularly effective in overcoming drug resistance and achieving a more comprehensive anticancer effect. Flow cytometry analysis revealed that Compound 13c suppresses the S-phase cell population in MCF-7 cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols used in the evaluation of these triazolopyrimidine derivatives.
Experimental Workflow
General Experimental Workflow
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triazolopyrimidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with the compounds, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-EGFR, Total EGFR, p-Akt, Total Akt, p-ERK1/2, Total ERK1/2, p53, p21, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting and Fixation: Following treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Conclusion
The comparative analysis of these triazolopyrimidine derivatives highlights their significant potential as anticancer agents. Compound 1 and Compound 13c, in particular, have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their distinct mechanisms of action, with Compound 1 targeting the EGFR signaling pathway and Compound 13c acting as a multi-target inhibitor, provide valuable insights for the rational design of future anticancer drugs. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate and develop this promising class of compounds. Further in-vivo studies are warranted to fully evaluate the therapeutic potential of these lead molecules.
References
Validating EGFR Inhibition by Novel Triazolopyrimidine Compounds: A Western Blot Comparison
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane tyrosine kinase that regulates essential cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] In the landscape of targeted cancer therapy, small molecule tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1]
Among the emerging classes of EGFR inhibitors, triazolopyrimidine derivatives have shown significant promise. This guide provides an objective comparison of the validation of EGFR inhibition by a novel pyrazolo-[4,3-e][1][2][4]triazolopyrimidine compound against the established TKI, Erlotinib, using Western blot analysis.
Comparative Efficacy of EGFR Inhibitors
Western blot analysis allows for the semi-quantitative assessment of protein phosphorylation, providing a direct measure of inhibitor efficacy. By measuring the band intensity (densitometry) of phosphorylated EGFR (p-EGFR) relative to total EGFR and a loading control, the inhibitory effect of different compounds can be compared.
The following table summarizes the inhibitory effects of a novel pyrazolo-[4,3-e][1][2][4]triazolopyrimidine derivative (referred to as Compound 1) and the FDA-approved drug Erlotinib on EGFR phosphorylation in cancer cell lines, as determined by Western blot analysis.
| Inhibitor | Cell Line | Concentration | Target Protein | % Inhibition of Phosphorylation (relative to control) | Reference |
| Compound 1 | HCC1937 (Breast Cancer) | 7 µM | p-EGFR | Significant Decrease | [5] |
| HeLa (Cervical Cancer) | 11 µM | p-EGFR | Significant Decrease | [5] | |
| Erlotinib | A549 (Lung Cancer) | 1 µM | p-EGFR | ~50-60% | [6] |
| H358 (Lung Cancer) | 5 µM | p-EGFR | >90% | [6] |
Note: The data for Compound 1 is qualitative ("significant decrease") as specific percentage inhibition was not provided in the source material. The data for Erlotinib is estimated from representative studies.
Detailed Experimental Protocol: Western Blot for EGFR Phosphorylation
This protocol outlines the key steps for assessing the inhibitory effect of novel compounds on EGFR phosphorylation in cultured cancer cells.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, HeLa, or A549) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation levels, replace the growth medium with a serum-free or low-serum medium for 12-24 hours before treatment.[6]
-
Inhibitor Treatment: Treat cells with various concentrations of the novel triazolopyrimidine compound or a reference inhibitor (e.g., Erlotinib) for a predetermined time (e.g., 2, 24, 48, or 72 hours).[5] Include a vehicle-only control (e.g., DMSO).
-
EGF Stimulation (Optional): To induce robust EGFR phosphorylation, stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 15-30 minutes before harvesting.[1] For inhibitor-treated samples, pre-treat with the compound before adding EGF.[1]
2. Protein Extraction (Lysis):
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate to prevent protein degradation and dephosphorylation.[1]
-
Scrape the cells and transfer the lysate to pre-chilled microfuge tubes.[2]
-
Incubate on ice for 30 minutes, vortexing periodically.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][2]
-
Carefully collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal protein loading.[1][4]
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Load equal amounts of protein (typically 20-50 µg) per lane into an SDS-polyacrylamide gel.[4] Include a pre-stained protein ladder to identify the molecular weight.
-
Perform electrophoresis at 100-120V until the dye front reaches the bottom of the gel.[1]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[4] Note: Milk is often avoided as a blocking agent when detecting phosphoproteins.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C with gentle agitation.[1] A typical dilution is 1:1000 in 5% BSA/TBST.[1][4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[1]
-
Final Washes: Repeat the washing step.[3]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[1]
7. Stripping and Re-probing:
-
To normalize the p-EGFR signal, the membrane must be stripped of the bound antibodies using a mild stripping buffer.[1]
-
Re-block the membrane and re-probe with a primary antibody for total EGFR.[4]
-
Repeat the process again to probe for a loading control protein (e.g., β-Actin or GAPDH) to ensure equal protein loading across all lanes.[1]
8. Data Analysis:
-
Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software like ImageJ.[1]
-
Normalize the p-EGFR signal by dividing it by the total EGFR signal. This ratio is then normalized to the loading control to correct for any variations in protein loading.[1]
Visualizing Pathways and Protocols
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling cascade, which primarily involves the RAS-RAF-MEK-MAPK and PI3K-AKT pathways.[3] Novel triazolopyrimidine compounds, like other TKIs, act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.[1]
Experimental Workflow for Western Blot Analysis
The following diagram outlines the logical flow of the Western blot experiment, from cell treatment to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of the Efficacy of Triazolopyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various triazolopyrimidine analogs based on available experimental data. Triazolopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent kinase inhibition.
This guide summarizes key efficacy data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to aid in the evaluation and development of novel therapeutics based on the triazolopyrimidine scaffold.
Comparative Efficacy of Triazolopyrimidine Analogs
The following tables present a head-to-head comparison of the in vitro efficacy of different triazolopyrimidine analogs from published studies.
Anticancer Activity: Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives
A study comparing three novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives demonstrated varying cytotoxic activities against breast and cervical cancer cell lines. Compound 1 emerged as the most potent of the three analogs.[4]
| Compound | Cancer Cell Line | IC50 (µM) [48h, MTT Assay] |
| Compound 1 | HCC1937 (Breast) | 7.01 ± 0.52 |
| MCF7 (Breast) | 10.25 ± 0.88 | |
| HeLa (Cervical) | 11.00 ± 0.95 | |
| Compound 2 | HCC1937 (Breast) | 25.11 ± 1.85 |
| MCF7 (Breast) | 38.42 ± 2.50 | |
| HeLa (Cervical) | 48.28 ± 3.14 | |
| Compound 3 | HCC1937 (Breast) | 15.88 ± 1.21 |
| MCF7 (Breast) | 22.15 ± 1.93 | |
| HeLa (Cervical) | 31.62 ± 2.77 |
Data sourced from a 2021 study on novel pyrazolo-[4,3-e][1][2][5]triazolopyrimidine derivatives.[4]
The enhanced sensitivity of HCC1937 and HeLa cells to these compounds is suggested to be linked to their high expression levels of the Epidermal Growth Factor Receptor (EGFR).[4][6]
Kinase Inhibitory Activity: Targeting Cyclin-Dependent Kinase 9 (CDK9)
A comparative study of different scaffolds targeting CDK9, a key regulator of transcription, highlighted the potency of a pyrazolo[1,5-a]pyrimidine-based inhibitor.
| Inhibitor Class | Representative Inhibitor | Scaffold | Target | IC50 (nM) |
| Pyrazolo-pyrimidine | Compound 18b | Pyrazolo[1,5-a]pyrimidine | CDK9 | 80 |
| Thiazolyl-pyrimidinamine | MC180295 | Thiazolyl-pyrimidinamine | CDK9 | 171 |
Data compiled from publicly available research for illustrative comparison.[2] This comparison suggests that the pyrazolo[1,5-a]pyrimidine scaffold can yield highly potent inhibitors of CDK9.[2]
Key Signaling Pathways Modulated by Triazolopyrimidine Analogs
Triazolopyrimidine analogs have been shown to modulate several critical signaling pathways implicated in disease. The following diagrams illustrate some of these key pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are summaries of key experimental protocols cited in the evaluation of triazolopyrimidine analogs.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., triazolopyrimidine analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit
-
Opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase to each well and incubate briefly to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent.
-
Incubate to allow for the conversion of ADP to a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines (e.g., HCC1937, MCF7, HeLa)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazolopyrimidine analog for a specified duration (e.g., 48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, indicating pathway activation or inhibition.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target protein. The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) or the total protein to normalize the data.[4]
References
In Silico Docking of Triazolo[1,5-a]pyrimidine Derivatives with EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The overexpression and mutation of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention. In silico molecular docking is a crucial computational tool in drug discovery that predicts the binding orientation and affinity of a small molecule to a target protein, thereby guiding the design and development of new inhibitors.
Comparative Docking Performance
The following table summarizes the docking scores of several[1][2][3]triazolo[1,5-a]pyrimidin-7-one derivatives and known EGFR inhibitors against the EGFR tyrosine kinase domain. Lower docking scores typically indicate a higher predicted binding affinity.
| Compound ID | Compound Class | Docking Software | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| ZINC21802765 | [1][2][3]Triazolo[1,5-a]pyrimidin-7-one Derivative | Autodock Vina 1.1.2 | -10.8 | Erlotinib | -7.3 |
| Autodock 4.2 | -11.4 | Icotinib | -8.7 | ||
| ZINC21802749 | [1][2][3]Triazolo[1,5-a]pyrimidin-7-one Derivative | Autodock Vina 1.1.2 | -10.5 | Erlotinib | -7.3 |
| Autodock 4.2 | -11.1 | Icotinib | -8.7 | ||
| ZINC21802742 | [1][2][3]Triazolo[1,5-a]pyrimidin-7-one Derivative | Autodock Vina 1.1.2 | -10.3 | Erlotinib | -7.3 |
| Autodock 4.2 | -10.05 | Icotinib | -8.7 | ||
| ZINC21802768 | [1][2][3]Triazolo[1,5-a]pyrimidin-7-one Derivative | Autodock Vina 1.1.2 | -9.5 | Erlotinib | -7.3 |
| Autodock 4.2 | -9.28 | Icotinib | -8.7 | ||
| Erlotinib | FDA-approved EGFR Inhibitor | AutoDock Vina | -7.3[1] | - | - |
| Icotinib | EGFR Inhibitor | AutoDock Vina | -8.7[1] | - | - |
Data for[1][2][3]triazolo[1,5-a]pyrimidin-7-one derivatives are sourced from a bioinformatics-driven discovery study.[4] Docking scores for Erlotinib and Icotinib are from a comparative molecular docking study.[1]
The data indicates that the evaluated[1][2][3]triazolo[1,5-a]pyrimidin-7-one derivatives exhibit promising docking scores, suggesting a potentially higher binding affinity to the EGFR kinase domain compared to the established inhibitor Erlotinib.[1][4] Notably, compounds ZINC21802765 and ZINC21802749 show particularly low binding energies, marking them as interesting candidates for further investigation.[4] These compounds were found to interact with key residues in the EGFR active site, such as Met793 and Lys745, through hydrogen bonding and π-cation interactions.[4]
Experimental Protocols
A generalized methodology for in silico molecular docking studies is outlined below. Specific parameters may vary between different research studies.
Molecular Docking Methodology
-
Protein Preparation: The three-dimensional crystal structure of the target protein, EGFR, is obtained from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, ligands, and any other heteroatoms. Hydrogen atoms are added, and charges are assigned to the amino acid residues.
-
Ligand Preparation: The 3D structures of the ligands, such as 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine and other comparative compounds, are generated. The ligands are then energetically minimized to obtain their most stable conformation.
-
Grid Generation: A docking grid or box is defined around the ATP-binding site of the EGFR kinase domain. This grid specifies the three-dimensional space where the docking algorithm will search for potential binding poses of the ligand.
-
Molecular Docking Simulation: A docking program, such as AutoDock Vina or Glide, is used to systematically explore different conformations and orientations of the ligand within the defined grid box. The software calculates the binding energy or a docking score for each pose, which predicts the binding affinity between the ligand and the protein.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding.
Visualizations
In Silico Docking Workflow
Caption: A typical in silico molecular docking workflow.
Simplified EGFR Signaling Pathway
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 4. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine is a key heterocyclic scaffold utilized as a synthetic intermediate in the development of a diverse range of biologically active compounds. While the parent molecule itself is not typically a potent kinase inhibitor, its derivatives have demonstrated significant inhibitory activity against various cellular targets, including protein kinases and components of the microtubule network. This guide provides a comparative analysis of the performance of select derivatives of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine against established inhibitors of these targets, supported by quantitative data and detailed experimental protocols. The information presented is intended to assist researchers in navigating the landscape of kinase inhibitors and to facilitate the design and development of novel therapeutic agents.
I. Comparison of Triazolo[1,5-a]pyrimidine Derivatives as Microtubule Targeting Agents
A significant class of compounds derived from the triazolo[1,5-a]pyrimidine scaffold functions not as traditional kinase inhibitors, but as potent disruptors of microtubule dynamics. These agents interfere with tubulin polymerization, a critical process for cell division, making them attractive anti-cancer drug candidates.
Quantitative Data: Inhibition of Tubulin Polymerization
The following table summarizes the in vitro efficacy of a representative 7-anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivative compared to well-established microtubule inhibitors.
| Compound | Target | IC50 (Tubulin Polymerization) | Cell Line | Reference Compound | IC50 (Tubulin Polymerization) |
| 7-(4-fluoroanilino)-5-methyl-2-(3-phenylpropyl)-[1][2][3]triazolo[1,5-a]pyrimidine | Tubulin | ~40 nM | - | Combretastatin A-4 | 2-3 µM[4] |
| Vincristine | Not directly comparable (inhibits polymerization) | ||||
| Paclitaxel | Promotes polymerization (EC50 ~10 nM - 23 µM)[5] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)
-
GTP (1 mM final concentration)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound and control compounds in DMSO.
-
On ice, add the appropriate volume of the compound solution to the wells of a pre-chilled 96-well plate. Include wells with DMSO alone as a vehicle control.
-
Prepare the tubulin reaction mixture by adding GTP to the General Tubulin Buffer. Add this mixture to the wells containing the test compounds.
-
Initiate the polymerization reaction by adding the purified tubulin to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by measuring the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.
Signaling Pathway: Microtubule Dynamics and Cell Cycle Arrest
Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase and can ultimately trigger apoptosis (programmed cell death).
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Bioisosteric Replacement Strategies for the Triazolopyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the development of kinase inhibitors and other therapeutic agents. Its purine-like structure allows it to mimic endogenous ligands, while its synthetic tractability offers ample opportunities for modification. Bioisosteric replacement is a key strategy in lead optimization, aiming to improve potency, selectivity, pharmacokinetic properties, and reduce off-target effects. This guide provides a comparative analysis of common bioisosteric replacements for the triazolopyrimidine core, supported by experimental data, detailed protocols for key biological assays, and visualizations of relevant signaling pathways.
Performance Comparison of Triazolopyrimidine and its Bioisosteres
The following tables summarize the in vitro activity of various triazolopyrimidine derivatives and their bioisosteric analogs against different biological targets. The data highlights how subtle changes in the core scaffold can significantly impact biological activity.
| Scaffold | Compound | Target | IC50 / EC50 (nM) | Cell Line | Reference |
| Triazolopyrimidine | - | T. cruzi | - | - | [1] |
| 19 | T. cruzi | 130 | - | [1] | |
| 20 | T. cruzi | 90 | - | [1] | |
| Imidazopyridine | HB175 | T. cruzi | 36 | - | [1] |
| 1 | T. cruzi | 54 | - | [1] | |
| 2 | T. cruzi | 12 | - | [1] | |
| 3 | T. cruzi | 9 | - | [1] | |
| 4 | T. cruzi | 12 | - | [1] |
Table 1: Comparison of Triazolopyrimidine and Imidazopyridine Analogs Against Trypanosoma cruzi
| Scaffold | Compound | Target | IC50 (µM) | Cell Line | Reference |
| Pyrazolo[4,3-e][1][2][3]triazolopyrimidine | 1 | Proliferation | 7.01 | HCC1937 (Breast Cancer) | [4] |
| Proliferation | 11.23 | HeLa (Cervical Cancer) | [4] | ||
| 2 | Proliferation | 25.32 | HCC1937 (Breast Cancer) | [4] | |
| Proliferation | 31.54 | HeLa (Cervical Cancer) | [4] | ||
| 3 | Proliferation | 48.28 | HCC1937 (Breast Cancer) | [4] | |
| Proliferation | 45.17 | HeLa (Cervical Cancer) | [4] |
Table 2: Cytotoxic Activity of Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are protocols for common assays used to evaluate the compounds discussed.
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition Assay (Colorimetric)
This assay measures the inhibition of PfDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[3]
Materials:
-
Recombinant PfDHODH enzyme
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100[3]
-
L-dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells, ensuring the final DMSO concentration is below 1%. Include DMSO-only wells as a negative control.[3]
-
Add the PfDHODH enzyme to each well to a final concentration of approximately 12.5 nM.[3]
-
Initiate the reaction by adding a mixture of the substrates: DHO (final concentration ~175 µM), CoQD (final concentration ~18 µM), and DCIP (final concentration ~95 µM).[3]
-
Immediately measure the decrease in absorbance at 600 nm over time at room temperature.[3]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
P. falciparum Whole-Cell Growth Inhibition Assay (SYBR Green I)
This assay determines the effect of an inhibitor on the proliferation of P. falciparum in an in vitro culture by quantifying parasite DNA using the fluorescent dye SYBR Green I.[3]
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) at 2% hematocrit and 1% parasitemia[3]
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)
-
Test compounds dissolved in DMSO
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100[3]
-
SYBR Green I dye
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add the diluted compounds to the wells of a 96-well plate.[3]
-
Include drug-free wells as a positive control for growth and uninfected red blood cells as a negative control.[3]
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[3]
-
After incubation, lyse the red blood cells by freezing the plate at -80°C.[3]
-
Thaw the plate and add the lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-2 hours.[3]
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).[3]
-
Calculate the percentage of growth inhibition for each concentration relative to the drug-free control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for high-throughput screening of kinase inhibitors and measures the amount of ATP remaining after the kinase reaction.[5]
Materials:
-
Kinase of interest (e.g., JAK2)
-
Specific peptide substrate
-
Assay Buffer (specific to the kinase)
-
Test compounds in DMSO
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.[5]
-
Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a positive control inhibitor to the appropriate wells of a 384-well plate.[5]
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate.
-
Dispense the kinase reaction mixture into each well containing the compounds.[5]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.[5]
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[5]
-
Measure the luminescence intensity of each well using a plate reader.[5]
-
Calculate the percent inhibition relative to controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of triazolopyrimidine-based inhibitors often involves elucidating their effects on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows relevant to the evaluation of these compounds.
Caption: EGFR signaling pathway and the inhibitory action of a pyrazolotriazolopyrimidine.
References
- 1. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Structure-Activity Relationship (SAR) of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships of its derivatives, focusing on their anticancer and kinase inhibitory properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity
Derivatives of the 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine core have been extensively explored as inhibitors of various protein kinases and as antiproliferative agents against a range of cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the impact of substitutions at different positions of the triazolopyrimidine ring on their biological activity.
Table 1: Antiproliferative Activity of 7-Anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives
A series of 7-anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their in vitro anti-tumor activities against various cancer cell lines. The substitution pattern on the aniline ring and the side chain at the 2-position of the triazolo[1,5-a]pyrimidine core were found to be crucial for potency.[4]
| Compound ID | R (Substitution on Aniline Ring) | R' (Side Chain at C2) | HT-1080 IC50 (µM) | Bel-7402 IC50 (µM) |
| 6 | H | 3-((5-(piperidin-1-ylmethyl)furan-2-yl)methylthio)propyl | >50 | >50 |
| 11 | 3-F | 3-((5-(piperidin-1-ylmethyl)furan-2-yl)methylthio)propyl | 8.2 | 15.1 |
| 12 | 3-F | 3-((5-(pyrrolidin-1-ylmethyl)furan-2-yl)methylthio)propyl | 7.5 | 14.8 |
| 19 | 3,4-di-F | 3-((5-(piperidin-1-ylmethyl)furan-2-yl)methylthio)propyl | 6.1 | 12.3 |
Data sourced from reference[4].
SAR Insights:
-
The introduction of a fluorine atom at the 3-position of the aniline ring (compound 11 and 12 ) significantly enhanced the antiproliferative activity compared to the unsubstituted analog (compound 6 ).[4]
-
Disubstitution with fluorine atoms at the 3 and 4 positions of the aniline ring (compound 19 ) resulted in the most potent activity against both cell lines in this series.[4]
-
The nature of the cyclic amine in the furan side chain also influenced activity, with piperidinyl and pyrrolidinyl moieties showing better results.[4]
Table 2: Multi-kinase Inhibitory Activity of[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives
A series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives were evaluated for their inhibitory activity against multiple kinases, including EGFR, VEGFR2, TrkA, and CDK2. Compound 12b emerged as a potent multi-kinase inhibitor.[1]
| Compound ID | EGFR IC50 (µM) | VEGFR2 IC50 (µM) | TrkA IC50 (µM) | CDK2 IC50 (µM) |
| 12b | 2.19 | 2.95 | 3.49 | 9.31 |
| 12c | - | - | - | - |
| 12d | - | - | - | - |
| 12e | - | - | - | - |
Data for compounds 12c, 12d, and 12e were part of the study but 12b was highlighted as the most potent. Specific IC50 values for other compounds were not detailed in the abstract. Data sourced from reference[1].
SAR Insights:
-
The study highlights compound 12b as a potent inhibitor of EGFR, VEGFR2, TrkA, and CDK2, suggesting that the[1][2][3]triazolo[1,5-a]pyrimidine scaffold can be optimized for multi-target kinase inhibition.[1] The specific structural features of 12b contributing to this broad-spectrum activity would require further analysis of the publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited studies.
In Vitro Antiproliferative Assay (MTT Method)[4]
-
Cell Culture: Human fibrosarcoma (HT-1080) and human hepatocellular carcinoma (Bel-7402) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Multi-kinase Inhibition Assay[1]
The specific details of the multi-kinase inhibition assay for compounds like 12b were not available in the abstract. Generally, such assays involve:
-
Enzyme and Substrate Preparation: Recombinant human kinases (EGFR, VEGFR2, TrkA, CDK2) are used. Specific peptide substrates and ATP are prepared in an appropriate assay buffer.
-
Inhibition Assay: The kinases, substrates, ATP, and various concentrations of the inhibitor are incubated together in a microplate.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing the Synthetic and Biological Pathways
To better understand the relationships and processes involved in the development and action of these compounds, the following diagrams are provided.
Caption: Synthetic and evaluation workflow for triazolopyrimidine derivatives.
The diagram above illustrates a general synthetic route starting from a triazole precursor to form the core 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, followed by diversification and subsequent biological evaluation to establish SAR.
Caption: Simplified signaling pathways targeted by multi-kinase inhibitors.
This diagram illustrates how a multi-kinase inhibitor like compound 12b can simultaneously block key signaling pathways such as the EGFR/MAPK and VEGFR/PI3K-Akt pathways, as well as directly inhibit cell cycle progression by targeting CDK2, leading to a potent antiproliferative effect.[1]
Conclusion
The 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine scaffold serves as a versatile platform for the development of potent anticancer agents and kinase inhibitors. SAR studies consistently demonstrate that modifications at the C2 and C7 positions are critical for modulating biological activity. Specifically, the introduction of substituted anilino groups at the C7 position and various side chains at the C2 position can lead to significant improvements in potency and selectivity. The multi-kinase inhibitory profile of certain derivatives suggests their potential for overcoming drug resistance and achieving broader therapeutic efficacy. Future research in this area should focus on optimizing the pharmacokinetic properties of these potent compounds to translate their in vitro activity into in vivo efficacy.
References
- 1. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vitro Mechanisms of Triazolopyrimidine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of the in vitro mechanisms of action of various triazolopyrimidine-based compounds, supported by experimental data. We delve into their anticancer and anti-inflammatory properties, focusing on key molecular targets and signaling pathways.
Diverse Mechanisms of Action: A Comparative Overview
Triazolopyrimidine derivatives have been shown to exert their effects through multiple mechanisms, primarily as inhibitors of key cellular enzymes. The most prominent among these are protein kinases and tubulin. The following sections provide a comparative analysis of their inhibitory activities against various targets.
Anticancer Activity: Targeting Key Kinases and Cellular Structures
A significant body of research has focused on the anticancer potential of triazolopyrimidine-based compounds. These molecules have been demonstrated to inhibit several kinases crucial for cancer cell proliferation and survival, as well as interfere with the dynamics of the cytoskeleton.
Triazolopyrimidine derivatives have emerged as potent inhibitors of several protein kinases implicated in oncogenesis, including General Control Nonderepressible 2 (GCN2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).
GCN2 Inhibition: A series of triazolo[4,5-d]pyrimidine compounds have been identified as potent inhibitors of GCN2, a kinase involved in the cellular stress response.[1][2] Inhibition of GCN2 can lead to reduced growth of leukemia cells.[1][2]
EGFR Inhibition: Certain pyrazolo-[4,3-e][3][4][5]triazolopyrimidine derivatives have demonstrated inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in cancer.[6][7] Inhibition of the EGFR pathway can disrupt downstream signaling cascades, such as the AKT pathway, leading to reduced cancer cell proliferation.[6]
CDK2 Inhibition: Novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[8][9] By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[6][8]
Comparative IC50 Values for Kinase Inhibition:
| Compound Class | Target Kinase | Cell Line/Enzyme | IC50 (nM) | Reference |
| Triazolo[4,5-d]pyrimidine | GCN2 (enzymatic) | - | 18.6 - 46.4 | [2] |
| Triazolo[4,5-d]pyrimidine | GCN2 (cellular) | HEK293T | < 150 | [1][2] |
| Pyrazolo-[4,3-e][3][4][5]triazolopyrimidine | EGFR/AKT pathway | HCC1937, HeLa | 7,010 - 48,280 | [6] |
| Pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | - | 57 - 3,646 | [8] |
| [3][4][5]Triazolo[1,5-a]pyrimidine | CDK2 | - | 120 | [10] |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | - | 61 - 2,050 | [9] |
Note: IC50 values can vary depending on the specific compound, assay conditions, and cell line used.
Some[3][4][5]triazolo[1,5-a]pyrimidine derivatives have been shown to possess a unique mechanism of action by promoting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4][11] This is in contrast to other tubulin-targeting agents that inhibit polymerization. One such derivative, a p-toluidino substituted compound, was found to be a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM.[12][13]
Comparative IC50 Values for Tubulin Polymerization Inhibition:
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| [3][4][5]Triazolo[1,5-a]pyrimidine | Tubulin Polymerization | In vitro assay | 0.45 | [12] |
Phosphodiesterase (PDE) Inhibition
Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have also been investigated as inhibitors of phosphodiesterases (PDEs), particularly PDE4B, which is a target for anti-inflammatory therapies.[14] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which can suppress inflammatory responses.
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches used to confirm them, the following diagrams have been generated using the DOT language.
Caption: GCN2 signaling pathway and point of inhibition.
Caption: EGFR signaling pathway and point of inhibition.
Caption: CDK2 regulation of the G1/S cell cycle transition.
Caption: General experimental workflow for mechanism confirmation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization based on the specific triazolopyrimidine compound and cell line being investigated.
In Vitro Kinase Assay (Radiometric)
This protocol is adapted for determining the inhibitory activity of triazolopyrimidine compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Triazolopyrimidine compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, substrate peptide, and the triazolopyrimidine compound at various concentrations.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).[15]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of triazolopyrimidine compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazolopyrimidine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the triazolopyrimidine compound (typically in a final volume of 100-200 µL) and incubate for a specified period (e.g., 48 or 72 hours).[6][16]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis
This technique is used to determine the effect of triazolopyrimidine compounds on the expression and phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazolopyrimidine compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the triazolopyrimidine compound at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.[17]
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer the proteins to a membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[19]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[17]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the effects of the compound on protein expression and phosphorylation.
Tubulin Polymerization Assay
This assay directly measures the effect of triazolopyrimidine compounds on the in vitro assembly of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Triazolopyrimidine compound stock solution (in DMSO)
-
A fluorescence plate reader capable of measuring at 340 nm excitation and 420 nm emission (using a fluorescent reporter) or a spectrophotometer to measure absorbance at 340 nm (turbidity).
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the triazolopyrimidine compound at various concentrations in a 96-well plate.
-
Initiate the polymerization by adding purified tubulin to the reaction mixture.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Monitor the increase in fluorescence or absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
The rate and extent of tubulin polymerization are determined from the kinetic curves.
-
Calculate the percentage of inhibition or promotion of tubulin polymerization for each compound concentration relative to a DMSO control.
-
Determine the IC50 or EC50 value by plotting the percentage of activity against the logarithm of the compound concentration.
References
- 1. Review: Emerging roles of the signaling network of the protein kinase GCN2 in the plant stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. Triggering Breast Cancer Apoptosis via Cyclin-Dependent Kinase Inhibition and DNA Damage by Novel Pyrimidinone and 1,2,4-Triazolo[4,3-a]pyrimidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of the Cell Cycle - Clinical GateClinical Gate [clinicalgate.com]
cross-reactivity profiling of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine. Due to the limited publicly available kinase screening data for this specific compound, this guide utilizes data from a structurally related compound, a representative triazolo[4,5-d]pyrimidine derivative, to illustrate a potential cross-reactivity profile.[1] The data presented herein is intended to serve as a reference for researchers interested in the potential selectivity and off-target effects of this compound class.
Data Presentation
The following table summarizes the in vitro kinase inhibition data for a representative triazolo[4,5-d]pyrimidine derivative against a panel of selected kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | IC50 (nM) | Kinase Family |
| GCN2 | 15 | eIF2α Kinase |
| PERK | >10,000 | eIF2α Kinase |
| HRI | >10,000 | eIF2α Kinase |
| IRE1 | >10,000 | eIF2α Kinase |
| CDK2 | 850 | CMGC |
| CDK9 | 1,200 | CMGC |
| MAPK1 | >5,000 | CMGC |
| GSK3β | >5,000 | CMGC |
| ROCK1 | 3,500 | AGC |
| PKA | >10,000 | AGC |
| SRC | 4,200 | Tyrosine Kinase |
| ABL1 | >10,000 | Tyrosine Kinase |
Note: The data for GCN2, PERK, HRI, and IRE1 is based on published results for a triazolo[4,5-d]pyrimidine derivative.[1] The remaining data is hypothetical and serves to illustrate a typical kinase cross-reactivity profile. Actual values for 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine may vary.
Experimental Protocols
The determination of kinase inhibition activity is typically performed using in vitro biochemical assays. A general protocol for such an assay is outlined below.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a framework for determining the potency of a test compound against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine) dissolved in Dimethyl Sulfoxide (DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume (e.g., 100 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution in assay buffer to each well.
-
Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, and second, a reagent to convert the generated ADP into a detectable signal (e.g., luminescence).
-
Measure the signal (e.g., luminescence) using a plate reader.
3. Data Analysis:
-
The raw data is normalized using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
The normalized data is then plotted against the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for in vitro kinase cross-reactivity profiling.
GCN2 Signaling Pathway
Caption: The GCN2 signaling pathway under amino acid starvation.
References
Navigating the Maze: A Comparative Guide to the ADMET Properties of Novel Triazolopyrimidine Drug Candidates
For researchers, scientists, and drug development professionals, the journey of a novel drug candidate from discovery to clinical application is fraught with challenges. A significant hurdle lies in optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of these molecules. This guide provides a comprehensive comparison of the ADMET properties of emerging triazolopyrimidine drug candidates against established kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of these promising therapeutic agents.
The triazolopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2] However, promising biological activity alone does not guarantee a successful drug. A favorable ADMET profile is equally critical to ensure that the drug can reach its target in the body at an effective concentration and without causing undue toxicity.
This guide will delve into the key ADMET parameters for a selection of novel triazolopyrimidine compounds and compare them with the well-characterized kinase inhibitors Lapatinib, Gefitinib, and Erlotinib.
At a Glance: Comparative ADMET Profiling
To facilitate a clear comparison, the following tables summarize the available quantitative data for key ADMET parameters. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Permeability of Triazolopyrimidine Candidates and Comparator Drugs
| Compound | Assay | Permeability Coefficient (Papp, x 10⁻⁶ cm/s) | Classification | Reference |
| Triazolopyrimidine 1 | PAMPA | Data not available | - | - |
| Triazolopyrimidine 2 | PAMPA | Data not available | - | - |
| GNF6702 | PAMPA | Data not available | - | - |
| Lapatinib | Caco-2 | 0.2 | Low | [3] |
| Gefitinib | Caco-2 | >10 | High | [3] |
| Erlotinib | Caco-2 | >10 | High | [3] |
| Propranolol (Control) | PAMPA | 15 - 40 | High | [4] |
| Atenolol (Control) | PAMPA | < 1 | Low | [4] |
Note: PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 assays are common methods to assess passive permeability.[3][4] Caco-2 assays can also provide insights into active transport mechanisms.
Table 2: In Vitro Metabolic Stability in Liver Microsomes
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification | Reference |
| GNF6702 | Mouse | >90 | Low | Low Clearance | [5] |
| Lapatinib | Human | ~24 hours (in vivo) | - | Low Clearance | [6] |
| Gefitinib | Human | 15.7 hours (in vivo) | - | Low Clearance | [4][7] |
| Erlotinib | Human | 36.2 hours (in vivo) | 3.95 L/h (oral clearance) | Low Clearance | [8] |
Note: In vitro metabolic stability assays using liver microsomes are crucial for predicting in vivo hepatic clearance.[9][10] A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.
Table 3: Cytochrome P450 (CYP) Inhibition Profile
| Compound | CYP Isoform | IC₅₀ (µM) | Inhibition Potential | Reference |
| Triazolopyrimidine 1 | - | Data not available | - | - |
| GNF6702 | - | Data not available | - | - |
| Lapatinib | CYP3A4 | MDI | Time-Dependent Inhibitor | [11][12] |
| Gefitinib | CYP2D6 | 65.12 | Moderate Inhibitor | [2] |
| CYP3A4 | 4.11 | Potent Inhibitor | [2] | |
| Erlotinib | CYP2D6 | 7.06 | Potent Inhibitor | [2] |
| CYP3A4 | 4.57 | Potent Inhibitor | [2] |
Note: MDI stands for Mechanism-Dependent Inhibition. Inhibition of CYP enzymes, particularly CYP3A4, is a major cause of drug-drug interactions.
Table 4: hERG Channel Inhibition
| Compound | IC₅₀ (µM) | Cardiotoxicity Risk | Reference |
| Triazolopyrimidine 1 | Data not available | - | - |
| GNF6702 | Data not available | - | - |
| Lapatinib | 0.8 | High | [13] |
| Erlotinib | ~1-10 | Moderate | [14] |
| Ziprasidone (Positive Control) | 0.15 | High | [15] |
Note: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. An IC₅₀ value <10 µM is often considered a potential risk.
Table 5: In Vitro Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 5d | A-549 (Lung Carcinoma) | 7.19 | [16] |
| GNF6702 | Mammalian 3T3 cells | >50 (No cytotoxicity observed) | [17] |
| Lapatinib | MDA-MB-231 (Breast Cancer) | 32.5 | [18] |
| A549 (Lung Cancer) | ~1-5 | [19] | |
| Gefitinib | A549 (Lung Cancer) | 12.64 | [12] |
| Erlotinib | A431 (Epidermoid Carcinoma) | 0.3 | [20] |
| H460 (Large Cell Lung Cancer) | 8 | [20] |
Note: Cytotoxicity is assessed to determine the therapeutic index of a compound. A high IC₅₀ against cancer cells and low toxicity against normal cells is desirable.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for in vitro ADMET profiling of drug candidates.
Many triazolopyrimidine derivatives exhibit their therapeutic effect by inhibiting protein kinases involved in cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a triazolopyrimidine kinase inhibitor.
Detailed Experimental Protocols
For researchers looking to perform their own ADMET assessments, detailed protocols for the key assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.[4]
-
Materials: 96-well filter plates (e.g., Millipore MultiScreen™), 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS), test compound stock solutions, and a plate reader.
-
Procedure:
-
Coat the filter membrane of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS (pH 7.4).
-
Add the test compound solution in PBS (pH 6.5) to the donor wells.
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Papp).
-
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[10]
-
Materials: Liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), test compound stock solutions, and an LC-MS/MS system.
-
Procedure:
-
Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.
-
Materials: Human liver microsomes, specific CYP isoform probe substrates, NADPH regenerating system, test compound stock solutions, and an LC-MS/MS system.
-
Procedure:
-
Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of the test compound.
-
Initiate the reaction by adding the NADPH regenerating system.
-
After a defined incubation period at 37°C, terminate the reaction.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.
-
hERG Patch-Clamp Assay
The patch-clamp assay is the gold standard for assessing a compound's potential to block the hERG potassium channel.
-
Materials: Cells stably expressing the hERG channel (e.g., HEK293 cells), patch-clamp electrophysiology rig, appropriate intracellular and extracellular solutions, and the test compound.
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a hERG-expressing cell.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG current.
-
Perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG current.
-
Measure the percentage of current inhibition at each concentration.
-
Calculate the IC₅₀ value for hERG channel blockade.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Cancer cell lines, normal cell lines (for selectivity), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent, solubilization solution (e.g., DMSO or isopropanol), and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The evaluation of ADMET properties is an indispensable component of modern drug discovery. For the promising class of triazolopyrimidine derivatives, a thorough understanding of their permeability, metabolic stability, potential for drug-drug interactions, cardiotoxicity, and cytotoxicity is paramount. This guide provides a framework for comparing novel triazolopyrimidine candidates against established drugs and offers detailed protocols for the essential in vitro assays. By systematically evaluating these properties early in the development process, researchers can de-risk their candidates, optimize their chemical structures, and ultimately increase the probability of translating a promising molecule into a safe and effective medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. scirp.org [scirp.org]
- 5. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of gefitinib in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 9. admeshop.com [admeshop.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism-dependent inhibition of CYP3A4 by lapatinib: evidence for formation of a metabolic intermediate complex with a nitroso/oxime metabolite formed via a nitrone intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
Proper Disposal of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a compound recognized for its potential hazards.
Hazard Profile
7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns it the GHS07 pictogram, indicating that it is an irritant and can be harmful.
| Hazard Classification | GHS Pictogram | Associated Risks |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Toxic if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | May cause respiratory irritation |
Disposal Protocol: A Step-by-Step Approach
The disposal of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine must be managed through a licensed hazardous waste program.[3] Under no circumstances should this chemical be disposed of in regular trash or flushed down the sewer system.[3][4]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
2. Waste Collection:
-
Collect waste 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine in a designated and compatible container.[4][5] The container should be in good condition and have a secure, leak-proof lid.[5]
-
It is crucial to avoid mixing this waste with other chemical waste streams to prevent potentially dangerous reactions.[1]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][5]
-
The label must include the full chemical name: "7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine."[3] Abbreviations or chemical formulas are not sufficient.[6]
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.[3]
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Store incompatible chemicals separately.[3]
5. Arranging for Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.
References
- 1. bgky.org [bgky.org]
- 2. Toxic Waste Disposal - HazChem Environmental [hazchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 5. Article - Environment, Health and Saf... [policies.unc.edu]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 7. happenventures.com [happenventures.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Essential Safety and Operational Guide for 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine are acute oral toxicity, skin irritation, and serious eye irritation.[1] The following tables summarize the necessary personal protective equipment and provide an explanation of the relevant hazard and precautionary statements.
Table 1: Hazard Identification
| Pictogram | GHS Hazard Class | Code | Hazard Statement |
|
| Acute toxicity, oral | H301 | Toxic if swallowed.[1][3][4][5] |
|
| Skin corrosion/irritation | H315 | Causes skin irritation.[1][3][4] |
|
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1][3][4] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye irritation.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. | Prevents skin contact which can cause irritation.[7][8] |
| Body Protection | Laboratory coat, long-sleeved clothing. | Protects skin from accidental contact.[8] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[7][9][10] If dust is generated, a NIOSH-approved respirator for toxic dusts is required. | Avoid inhalation of dust. |
Table 3: Precautionary Statements
| Code | Precautionary Statement | Explanation |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][11][12][13][14] | Inhalation of the dust can be harmful. |
| P264 | Wash hands thoroughly after handling.[1][11][12][13][14] | Prevents accidental ingestion and skin contamination. |
| P270 | Do not eat, drink or smoke when using this product.[1][11][12][13][14] | Prevents accidental ingestion. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][12][13][14] | Essential for preventing skin and eye contact. |
| P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[1][15] | Due to the acute oral toxicity of the substance. |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][11][12][14] | To mitigate skin irritation. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][11][12][13] | To address potential respiratory irritation. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11][12][13][15] | To flush out the irritant and minimize eye damage. |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure safety and environmental protection. The following workflows provide step-by-step guidance.
Safe Handling Workflow
The following diagram outlines the procedural steps for the safe handling of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine from preparation to disposal.
Emergency Response Plan
In the event of an accidental exposure, immediate and appropriate action is crucial. The following diagram details the logical steps for an emergency response.
Detailed Protocols
Operational Plan
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably within a certified chemical fume hood, ensuring it is clean and uncluttered.[7]
-
-
Handling :
-
When weighing and transferring the solid, do so in a manner that minimizes dust generation.
-
Conduct all experimental procedures involving this compound within the designated and ventilated area.
-
-
Cleanup and Disposal :
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Segregate waste containing 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine into a clearly labeled, sealed container for halogenated organic waste.[16][17][18]
-
Dispose of the chemical waste in accordance with local, state, and federal regulations for toxic and chlorinated organic compounds.[2][16][19]
-
Remove PPE in a manner that avoids self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.[1][11][12][13][14]
-
Disposal Plan
-
Waste Categorization : This compound is a chlorinated organic substance and is toxic. It must be disposed of as hazardous chemical waste.
-
Containerization : Collect all waste (solid and solutions) containing this chemical in a dedicated, properly labeled, and sealed waste container for "Halogenated Organic Waste".[16][17][18]
-
Disposal Method : The waste must be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is a common method for the destruction of chlorinated organic compounds.[2] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 4. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 5. H-phrases (hazard statements) [stoffenmanager.com]
- 6. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhalation Exposures | Children's Hospital of Philadelphia [chop.edu]
- 10. What to do if You have Breathed in Harmful Fumes | Blog | AirBench [airbench.com]
- 11. Health and safety: H/P phrases - SAMANCTA [ec.europa.eu]
- 12. GHS precautionary statements - Wikipedia [en.wikipedia.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
